Abiraterone N-Oxide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H31NO2 |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(1-oxidopyridin-1-ium-3-yl)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C24H31NO2/c1-23-11-9-18(26)14-17(23)5-6-19-21-8-7-20(16-4-3-13-25(27)15-16)24(21,2)12-10-22(19)23/h3-5,7,13,15,18-19,21-22,26H,6,8-12,14H2,1-2H3/t18-,19-,21-,22-,23-,24+/m0/s1 |
InChI Key |
CZKQCNRNNUYEPR-VJLLXTKPSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=C[N+](=CC=C5)[O-])C)O |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC=C4C5=C[N+](=CC=C5)[O-])C)O |
Origin of Product |
United States |
Foundational & Exploratory
Abiraterone N-Oxide: A Comprehensive Technical Guide on its Discovery and Identification
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abiraterone, a potent inhibitor of androgen biosynthesis, is a critical therapeutic agent in the management of metastatic castration-resistant prostate cancer (mCRPC). Its in vivo metabolism is extensive, leading to the formation of several metabolites. Among these, Abiraterone N-Oxide has been identified as a major circulating metabolite. This technical guide provides an in-depth overview of the discovery, identification, and characterization of this compound. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to support further research and development in this area.
Discovery and Identification
The discovery of this compound was a result of comprehensive metabolite profiling studies undertaken during the clinical development of abiraterone acetate, the prodrug of abiraterone. These investigations, involving both in vitro and in vivo models, aimed to fully characterize the metabolic fate of abiraterone.
Initial in vitro studies utilizing human liver microsomes were instrumental in elucidating the metabolic pathways of abiraterone, revealing the formation of various oxidative and conjugated metabolites.[1] Subsequent in vivo studies in humans confirmed that this compound, along with abiraterone sulfate, are the two most abundant circulating metabolites in plasma, each accounting for approximately 43% of the total drug exposure.[2][3]
The definitive structural confirmation of this compound was achieved through the use of high-resolution mass spectrometry (HRMS). The exact molecular weight and fragmentation pattern of the metabolite were compared and matched with a synthetically prepared reference standard, unequivocally establishing its chemical structure.[1]
Metabolic Pathway
The formation of this compound is a two-step enzymatic process involving both Phase I and Phase II metabolism.
-
N-oxidation: The first step is the oxidation of the nitrogen atom in the pyridine ring of abiraterone. This reaction is primarily catalyzed by the Cytochrome P450 3A4 (CYP3A4) enzyme.[3]
-
Sulfation: Following N-oxidation, the resulting this compound undergoes sulfation. This Phase II conjugation reaction is mediated by the sulfotransferase enzyme SULT2A1.
The final product of this pathway is this compound Sulfate. However, for clarity and focus, this guide primarily refers to the N-Oxide moiety.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and related compounds.
Table 1: Pharmacokinetic Parameters of Abiraterone and its Metabolites
| Analyte | Cmax (ng/mL) | AUC(0-t) (ng·h/mL) | t½ (h) |
|---|---|---|---|
| Abiraterone (ABI) | 20.8 ± 14.8 | 102.9 ± 50.4 | 10.8 ± 5.7 |
| This compound (A-NO) | 0.08 ± 0.04 | 0.8 ± 0.5 | 13.9 ± 5.8 |
| N-Oxide abiraterone sulfate (A-NO-Sul) | 14.3 ± 8.1 | 233.8 ± 117.2 | 14.2 ± 3.9 |
| Abiraterone sulfate (A-Sul) | 68.9 ± 33.5 | 1308.8 ± 558.4 | Not Reported |
Data presented as mean ± standard deviation from a study in healthy Chinese male volunteers following a single 250 mg oral dose of Abiraterone Acetate.
Table 2: In Vitro Inhibition of Cytochrome P450 Enzymes by Abiraterone Metabolites
| Compound | Enzyme | Test System | IC50 (µM) |
|---|---|---|---|
| This compound sulfate | CYP2C8 | Human Liver Microsomes | 5.4 - 5.9 |
This data suggests that at high concentrations, this compound sulfate may contribute to drug-drug interactions involving substrates of CYP2C8.
Experimental Protocols
Synthesis of this compound (Reference Standard)
A detailed, step-by-step protocol for the dedicated synthesis of this compound for use as a reference standard is not widely published. However, a general procedure for the N-oxidation of pyridine-containing steroidal compounds can be adapted. This typically involves the use of an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane (DCM).
General Protocol:
-
Dissolve Abiraterone in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of m-CPBA (1.1 to 1.5 equivalents) in DCM to the stirred Abiraterone solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.
In Vitro Metabolism of Abiraterone to this compound
This protocol describes a general procedure to study the formation of this compound from abiraterone in an in vitro system using human liver microsomes.
Materials:
-
Human liver microsomes (pooled)
-
Abiraterone
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (cold, for reaction termination)
Procedure:
-
In a microcentrifuge tube, pre-warm a mixture of human liver microsomes (final protein concentration of 0.5-1.0 mg/mL) and the NADPH regenerating system in potassium phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the abiraterone solution (e.g., 1 µM final concentration) to the pre-warmed microsome mixture.
-
Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction at each time point by adding an equal volume of cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant for the formation of this compound using a validated LC-MS/MS method.
Quantification of this compound in Human Plasma by LC-MS/MS
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma.
1. Sample Preparation (Protein Precipitation): a. To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing a suitable internal standard (e.g., deuterated this compound). b. Vortex the mixture for 1 minute to precipitate proteins. c. Centrifuge at 10,000 x g for 10 minutes. d. Transfer the supernatant to a clean tube. e. Evaporate the supernatant to dryness under a stream of nitrogen at 40°C. f. Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient from low to high organic phase (e.g., start with 10% B, ramp to 90% B over 5 minutes).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometry (MS/MS):
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be determined and optimized.
Plasma_Sample [label="Plasma Sample (100 µL)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Protein_Precipitation [label="Add Acetonitrile with\nInternal Standard (300 µL)", fillcolor="#FFFFFF"];
Vortex_Centrifuge [label="Vortex & Centrifuge", fillcolor="#FFFFFF"];
Supernatant_Transfer [label="Transfer Supernatant", fillcolor="#FFFFFF"];
Evaporation [label="Evaporate to Dryness", fillcolor="#FFFFFF"];
Reconstitution [label="Reconstitute in\nMobile Phase (100 µL)", fillcolor="#FFFFFF"];
LC_MS_Analysis [label="LC-MS/MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];
Plasma_Sample -> Protein_Precipitation;
Protein_Precipitation -> Vortex_Centrifuge;
Vortex_Centrifuge -> Supernatant_Transfer;
Supernatant_Transfer -> Evaporation;
Evaporation -> Reconstitution;
Reconstitution -> LC_MS_Analysis;
}
Biological Activity
Current scientific literature predominantly characterizes this compound and its sulfated conjugate as pharmacologically inactive with respect to the primary anti-cancer mechanism of abiraterone, which is the inhibition of CYP17A1. In vitro studies have shown that this compound sulfate has weak inhibitory activity against CYP2C8, but its potency is significantly lower than that of the parent drug against its primary target. There is no published data to suggest that this compound possesses any significant agonist or antagonist activity at the androgen receptor.
Conclusion
This compound is a major circulating metabolite of abiraterone, formed through a well-defined metabolic pathway involving CYP3A4 and SULT2A1. Its discovery and identification have been crucial for a comprehensive understanding of the pharmacokinetics and disposition of abiraterone. While currently considered pharmacologically inactive, its high plasma concentrations make it a potential biomarker for monitoring abiraterone exposure and metabolism. The analytical methods and experimental protocols detailed in this guide provide a valuable resource for researchers and drug development professionals working to further elucidate the role of this compound and to optimize the therapeutic use of abiraterone.
References
The In Vivo Formation of Abiraterone N-Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abiraterone, administered as the prodrug abiraterone acetate, is a cornerstone in the management of metastatic castration-resistant prostate cancer (mCRPC). Its therapeutic efficacy is derived from the potent inhibition of CYP17A1, a critical enzyme in androgen biosynthesis. While the primary pharmacology of abiraterone is well-understood, a comprehensive grasp of its metabolic fate is essential for optimizing therapy, anticipating drug-drug interactions, and understanding inter-individual variability in patient response. This technical guide provides an in-depth examination of the in vivo formation pathway of Abiraterone N-Oxide, a key step in the metabolic clearance of the drug. We will detail the enzymatic processes, present quantitative pharmacokinetic data, provide comprehensive experimental protocols for its study, and visualize the relevant pathways and workflows.
The Metabolic Pathway of this compound Formation
The in vivo metabolism of abiraterone is extensive, with two primary pathways accounting for the majority of its clearance: sulfation and N-oxidation followed by sulfation.[1][2] The formation of this compound is the initial, rate-limiting step in the latter pathway, which ultimately yields the major circulating, pharmacologically inactive metabolite, N-Oxide abiraterone sulfate.[3][4] This metabolite, along with abiraterone sulfate, accounts for approximately 43% of the total abiraterone exposure in plasma.[5]
The biotransformation is a two-step enzymatic process:
-
N-Oxidation: The pyridine ring of the abiraterone molecule undergoes oxidation to form this compound. This reaction is catalyzed primarily by the Cytochrome P450 3A4 (CYP3A4) enzyme, located predominantly in the liver. While other enzymes like flavin-containing monooxygenases (FMOs) are known to catalyze N-oxidation of various xenobiotics, current literature specifically implicates CYP3A4 in the N-oxidation of abiraterone. Additionally, in vitro studies using rat models have suggested that the gut microbiota may also contribute to the formation of this compound, indicating a potential role for extra-hepatic metabolism.
-
Sulfation: The newly formed this compound is then rapidly conjugated with a sulfonate group. This reaction is catalyzed by Sulfotransferase 2A1 (SULT2A1) , which transfers a sulfonate from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the N-oxide metabolite, forming the stable and highly water-soluble N-Oxide abiraterone sulfate.
This metabolic cascade represents a significant clearance mechanism for the active drug. The efficiency of these enzymatic steps can be influenced by co-administered drugs that induce or inhibit CYP3A4, potentially altering the pharmacokinetic profile of abiraterone. However, studies with the strong CYP3A4 inhibitor ketoconazole showed only a modest impact on abiraterone exposure, suggesting that the sulfation pathway catalyzed by SULT2A1 is a major contributor to its overall metabolism.
Quantitative Data
The pharmacokinetics of abiraterone and its metabolites exhibit significant inter-individual variability. The following table summarizes representative pharmacokinetic parameters for this compound and its subsequent sulfated metabolite following a single oral dose of abiraterone acetate in healthy male volunteers.
Table 1: Pharmacokinetic Parameters of Abiraterone Metabolites
| Analyte | Cmax (ng/mL) | AUC(0-t) (ng·h/mL) | t½ (h) |
|---|---|---|---|
| This compound (A-NO) | 0.08 ± 0.04 | 0.8 ± 0.5 | 13.9 ± 5.8 |
| N-Oxide abiraterone sulfate (A-NO-Sul) | 14.3 ± 8.1 | 233.8 ± 117.2 | 14.2 ± 3.9 |
Data presented as mean ± standard deviation. Data sourced from a study in 32 healthy Chinese male volunteers following a single 250 mg oral dose of Abiraterone Acetate.
Experimental Protocols
The study of this compound formation relies on in vitro metabolism assays and subsequent bioanalytical quantification.
In Vitro Metabolism using Human Liver Microsomes
This protocol describes a method to assess the formation of this compound from abiraterone using human liver microsomes, which are an enriched source of CYP enzymes.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Abiraterone
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Ice-cold acetonitrile
-
Internal standard (e.g., deuterated this compound)
-
Microcentrifuge tubes
-
Shaking water bath at 37°C
Procedure:
-
Preparation: Prepare a stock solution of abiraterone in a suitable organic solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation should be less than 1%.
-
Pre-incubation: In a microcentrifuge tube, pre-incubate human liver microsomes (final protein concentration of 0.2-0.5 mg/mL) in potassium phosphate buffer at 37°C for 5 minutes to equilibrate the temperature.
-
Reaction Initiation: Initiate the metabolic reaction by adding the abiraterone substrate (e.g., 1 µM final concentration) and the NADPH regenerating system. A negative control without the NADPH regenerating system should be included.
-
Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a defined period (e.g., 0, 15, 30, 60 minutes).
-
Reaction Termination: Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.
-
Sample Processing: Vortex the mixture and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the protein.
-
Analysis: Transfer the supernatant to a clean tube for LC-MS/MS analysis to quantify the formation of this compound.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of abiraterone and its metabolites from biological matrices.
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma/serum sample in a polypropylene microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., abiraterone-d4).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or autosampler vial.
-
Depending on the sensitivity required, the sample can be injected directly or evaporated to dryness under a stream of nitrogen at 40°C and reconstituted in a smaller volume of the mobile phase.
Table 2: Example LC-MS/MS Parameters for Metabolite Quantification
| Parameter | Setting |
|---|---|
| Liquid Chromatography | |
| LC System | UPLC/HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 - 10 µL |
| Gradient | Gradient elution, starting with high aqueous phase, ramping to high organic phase. |
| Tandem Mass Spectrometry | |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | ~3.76 kV |
| Cone Voltage | ~47 V |
| Desolvation Temperature | ~550°C |
| Desolvation Gas Flow | ~1000 L/h |
| MRM Transitions (m/z) | |
| Abiraterone | 350 → 156 |
| This compound | 366 → 334 |
| N-Oxide Abiraterone Sulfate | 446 → 366 (loss of SO3) |
| Abiraterone-d4 (IS) | 354 → 160 |
Note: MS parameters, especially cone/collision voltages and MRM transitions, require optimization for the specific instrument used.
Conclusion
The N-oxidation of abiraterone, primarily mediated by CYP3A4, is a critical initial step in a major metabolic clearance pathway. The resulting this compound is a transient intermediate that is rapidly sulfated to the stable, inactive metabolite, N-Oxide abiraterone sulfate. Understanding this pathway is vital for predicting drug-drug interactions, interpreting pharmacokinetic data, and exploring sources of inter-patient variability. The methodologies outlined in this guide provide a robust framework for researchers to further investigate the nuances of abiraterone metabolism, contributing to the ongoing effort to optimize its clinical application in the treatment of prostate cancer.
References
The Biological Activity of Abiraterone N-Oxide in Prostate Cancer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abiraterone acetate, a cornerstone in the management of metastatic castration-resistant prostate cancer (mCRPC), is a prodrug of abiraterone, a potent inhibitor of the androgen biosynthesis enzyme CYP17A1. Following administration, abiraterone is extensively metabolized, with Abiraterone N-Oxide being one of its major circulating metabolites. This technical guide provides a comprehensive overview of the current understanding of the biological activity of this compound in the context of prostate cancer. While often characterized as pharmacologically inactive, this document collates available quantitative data, details relevant experimental methodologies, and visualizes key metabolic pathways to offer a thorough resource for researchers and drug development professionals. The evidence to date suggests a minimal direct anti-cancer role for this compound, with its primary significance lying in the overall pharmacokinetic profile of abiraterone.
Introduction
Abiraterone acetate's therapeutic efficacy is primarily attributed to its active metabolite, abiraterone, which effectively suppresses androgen synthesis by inhibiting the 17α-hydroxylase/17,20-lyase (CYP17A1) enzyme. This leads to a significant reduction in the levels of androgens that drive the growth of prostate cancer. In vivo, abiraterone undergoes extensive metabolism, resulting in several metabolites. Among the most abundant are abiraterone sulfate and this compound sulfate. The formation of this compound involves the N-oxidation of the pyridine ring of abiraterone. Despite its high circulating concentrations, current scientific literature predominantly characterizes this compound as pharmacologically inactive with respect to the primary anti-cancer mechanisms of abiraterone. This guide will delve into the available data to substantiate this characterization.
Quantitative Data on Biological Activity
The biological activity of this compound has been investigated in several in vitro assays. The available quantitative data are summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of this compound on Steroidogenesis-Related Enzymes
| Target Enzyme/Process | Assay Type | Test System | IC50 (µM) |
| CYP17 | Enzyme Inhibition | Rat Testes Microsomes | 26.2 |
| Androstenedione Formation | Enzyme Inhibition | Not Specified | 1.3 |
| Testosterone Formation | Enzyme Inhibition | Not Specified | 2.9 |
| Cortisol Formation | Enzyme Inhibition | Not Specified | 6.2 |
Table 2: In Vitro Inhibitory Activity of Abiraterone Metabolites on CYP2C8
| Compound | IC50 (µM) |
| Abiraterone Acetate | 1.3 - 3.0 |
| Abiraterone | 1.6 - 2.9 |
| Abiraterone Sulfate | 0.044 - 0.15 |
| This compound | 5.4 - 5.9 |
Table 3: Receptor Binding Activity of this compound
| Receptor | Assay Type | Concentration (µM) | Activity |
| Human Progesterone Receptor | Receptor Binding | Not Specified | Inactive |
The data indicates that while this compound exhibits some inhibitory activity against enzymes involved in steroidogenesis and CYP2C8, its potency is considerably lower than that of the parent drug, abiraterone, against its primary target, CYP17A1. Furthermore, it does not show significant activity at the progesterone receptor. There is a notable lack of published data on the direct effects of this compound on prostate cancer cell viability, proliferation, and specific signaling pathways.
Signaling Pathways and Experimental Workflows
Abiraterone Metabolism
The metabolic conversion of abiraterone acetate to its various metabolites, including this compound, is a critical aspect of its pharmacology.
Experimental Workflow for In Vitro CYP Inhibition Assay
The following diagram illustrates a typical workflow for assessing the inhibitory potential of a compound like this compound on cytochrome P450 enzymes.
Experimental Protocols
In Vitro CYP2C8 Inhibition Assay using Human Liver Microsomes
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on CYP2C8 activity.
Materials:
-
Pooled human liver microsomes (HLM)
-
This compound (test inhibitor)
-
Paclitaxel (CYP2C8 probe substrate)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions to achieve the final desired concentrations.
-
Prepare a stock solution of paclitaxel in a suitable solvent.
-
Prepare the NADPH regenerating system in potassium phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the human liver microsomes, potassium phosphate buffer, and the various concentrations of this compound or vehicle control.
-
Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C.
-
Initiate the reaction by adding the paclitaxel substrate and the NADPH regenerating system.
-
Incubate the plate at 37°C for a specific time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of the paclitaxel metabolite (6α-hydroxypaclitaxel) using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of CYP2C8 activity for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable model using non-linear regression analysis.
-
Cell Viability (MTT) Assay
Objective: To assess the effect of this compound on the viability of prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, PC-3)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed prostate cancer cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Solubilization:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the concentration of this compound to determine its effect on cell survival.
-
Androgen Receptor Competitive Binding Assay
Objective: To determine the binding affinity of this compound to the androgen receptor.
Materials:
-
Recombinant human androgen receptor (AR) ligand-binding domain (LBD)
-
Fluorescently labeled androgen (e.g., Fluormone™ AL Green) or radiolabeled androgen (e.g., [³H]-dihydrotestosterone)
-
This compound
-
Assay buffer
-
96- or 384-well plates
-
Fluorescence polarization reader or scintillation counter
Procedure (Fluorescence Polarization):
-
Preparation of Reagents:
-
Prepare a solution of the AR-LBD and the fluorescent androgen in the assay buffer.
-
Prepare serial dilutions of this compound and a known AR ligand (positive control).
-
-
Reaction Setup:
-
Add the AR-LBD/fluorescent androgen complex to the wells of the plate.
-
Add the different concentrations of this compound or control compounds to the wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well.
-
-
Data Analysis:
-
A high polarization value indicates that the fluorescent ligand is bound to the AR-LBD. A decrease in polarization indicates displacement of the fluorescent ligand by the test compound.
-
Plot the change in polarization against the concentration of this compound to determine its IC50 for AR binding.
-
Conclusion
The available evidence strongly suggests that this compound, a major metabolite of abiraterone, is largely pharmacologically inactive in the context of direct anti-prostate cancer activity. Its inhibitory effects on enzymes involved in steroidogenesis are significantly weaker than those of the parent compound, and it does not appear to interact with the androgen receptor. While it exhibits weak inhibition of CYP2C8, the clinical relevance of this finding is yet to be established. Therefore, the primary significance of this compound in prostate cancer therapy appears to be its contribution to the overall pharmacokinetic profile and clearance of abiraterone. Further research focusing on potential off-target effects or its role in drug-drug interactions may be warranted, but its direct contribution to the therapeutic efficacy of abiraterone acetate is likely minimal. This guide provides a foundational understanding for researchers in the field and highlights the need for continued investigation into the complete metabolic and pharmacological profiles of anti-cancer agents.
Unraveling the Pharmacological Inactivity of Abiraterone N-Oxide: A Technical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abiraterone, administered as the prodrug abiraterone acetate, is a cornerstone in the management of advanced prostate cancer.[1] Its therapeutic efficacy is rooted in the potent and irreversible inhibition of CYP17A1 (17α-hydroxylase/17,20-lyase), a critical enzyme in the androgen biosynthesis pathway.[2][3] By blocking this enzyme, abiraterone effectively curtails the production of androgens that fuel the growth of prostate cancer.[2] Following administration, abiraterone acetate is rapidly converted to its active form, abiraterone, which then undergoes extensive metabolism.[4] This metabolic cascade gives rise to several derivatives, with Abiraterone N-Oxide, specifically N-oxide abiraterone sulfate, being one of the two major circulating metabolites in human plasma, each accounting for approximately 43% of the total drug exposure. Despite its significant presence, this compound is considered pharmacologically inactive. This in-depth guide elucidates the scientific basis for this inactivity, presenting comparative data, detailed experimental methodologies, and visual pathways to provide a comprehensive understanding for researchers and drug development professionals.
Core Thesis: The Molecular Basis of Inactivity
The pharmacological inactivity of this compound stems from its markedly reduced affinity for the primary molecular targets of abiraterone: the CYP17A1 enzyme and the androgen receptor (AR). The introduction of an N-oxide group to the pyridine ring of the abiraterone molecule, followed by sulfation, significantly alters its three-dimensional structure and electronic properties. These modifications hinder its ability to effectively bind to the active site of CYP17A1 and the ligand-binding domain of the androgen receptor, rendering it inert in the context of anti-cancer activity.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data that underscores the pharmacological disparity between abiraterone and its N-oxide metabolite.
Table 1: Comparative Inhibitory Activity against Human CYP17A1
| Compound | Target Enzyme Activity | IC50 (nM) | Reference |
| Abiraterone | 17α-hydroxylase | 15 | |
| Abiraterone | 17,20-lyase | 2.5 | |
| This compound Sulfate | CYP17 (rat testes) | 26,200 |
Table 2: Comparative Binding Affinity for the Androgen Receptor
| Compound | Assay Type | Concentration (µM) | Activity | Reference |
| Abiraterone | Androgen Receptor Binding | - | Antagonist | |
| This compound Sulfate | Nuclear Receptor Binding Assay | 1.0 | Inactive |
Experimental Protocols
CYP17A1 Inhibition Assay (Recombinant Human Enzyme)
This in vitro assay is fundamental to determining the inhibitory potency of compounds against the 17α-hydroxylase and 17,20-lyase activities of human CYP17A1.
Materials:
-
Recombinant human CYP17A1/cytochrome P450 reductase (POR) microsomes
-
Substrates: Progesterone (for 17α-hydroxylase activity), 17α-hydroxypregnenolone (for 17,20-lyase activity)
-
Cofactors: NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Potassium phosphate buffer (50 mM, pH 7.4)
-
Test compounds: Abiraterone and this compound
-
Quenching solution: Acetonitrile with an internal standard (e.g., deuterated product)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare serial dilutions of abiraterone and this compound in a suitable solvent (e.g., DMSO).
-
Reaction Mixture: In a 96-well plate, combine the recombinant human CYP17A1/POR microsomes, potassium phosphate buffer, and the NADPH regenerating system.
-
Pre-incubation: Add the test compounds to the reaction mixture and pre-incubate at 37°C for 5-10 minutes.
-
Initiation: Initiate the enzymatic reaction by adding the substrate (progesterone or 17α-hydroxypregnenolone).
-
Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding the cold quenching solution.
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of the respective products (17α-hydroxyprogesterone or DHEA).
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Androgen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
Materials:
-
Source of androgen receptor (e.g., rat prostate cytosol or recombinant human AR)
-
Radioligand: [³H]-Dihydrotestosterone ([³H]-DHT)
-
Wash buffer (e.g., Tris-HCl with BSA)
-
Scintillation cocktail
-
Test compounds: Abiraterone and this compound
-
Unlabeled DHT (for determining non-specific binding)
-
Scintillation counter
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds and unlabeled DHT.
-
Binding Reaction: In microcentrifuge tubes, combine the androgen receptor preparation, [³H]-DHT at a fixed concentration (typically at or below its Kd), and either the test compound, unlabeled DHT (for non-specific binding), or vehicle (for total binding).
-
Incubation: Incubate the tubes at 4°C for a sufficient period to reach equilibrium (e.g., 16-18 hours).
-
Separation of Bound and Free Ligand: Separate the receptor-bound [³H]-DHT from the free radioligand. A common method is hydroxylapatite (HAP) adsorption, where the HAP slurry binds the receptor-ligand complex.
-
Washing: Wash the HAP pellets with cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Add scintillation cocktail to the washed pellets and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percent inhibition of [³H]-DHT binding for each concentration of the test compound. Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.
Visualizing the Molecular Logic
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Role of CYP3A4 and SULT2A1 in Abiraterone N-Oxide Formation
Abstract
Abiraterone, administered as the prodrug abiraterone acetate, is a critical therapeutic agent for metastatic castration-resistant prostate cancer (mCRPC).[1] Its efficacy lies in the irreversible inhibition of CYP17A1, an enzyme essential for androgen biosynthesis.[1][2] A comprehensive understanding of abiraterone's metabolic fate is paramount for optimizing clinical outcomes and managing drug-drug interactions. This technical guide provides a detailed examination of the formation of this compound, a key step in the metabolic clearance of the drug, focusing on the pivotal roles of Cytochrome P450 3A4 (CYP3A4) and Sulfotransferase 2A1 (SULT2A1).
The Metabolic Pathway of Abiraterone to N-Oxide Abiraterone Sulfate
Following oral administration, abiraterone acetate is rapidly hydrolyzed to its active form, abiraterone.[1] The subsequent metabolism of abiraterone is extensive, primarily involving N-oxidation and sulfation.[3] This biotransformation results in two major, yet pharmacologically inactive, circulating metabolites: abiraterone sulfate and N-oxide abiraterone sulfate. Each of these metabolites accounts for approximately 43% of the total abiraterone exposure in plasma.
The formation of N-oxide abiraterone sulfate is a sequential, two-step enzymatic process:
-
N-Oxidation: The pyridine ring of abiraterone undergoes N-oxidation. This Phase I reaction is catalyzed by the Cytochrome P450 enzyme, CYP3A4 .
-
Sulfation: The resulting N-oxide metabolite is then conjugated with a sulfonate group. This Phase II reaction is catalyzed by the Sulfotransferase 2A1 (SULT2A1) enzyme.
This metabolic cascade represents a significant clearance pathway for the active drug, abiraterone.
References
Abiraterone N-Oxide as a major circulating metabolite of Abiraterone
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Abiraterone acetate, the prodrug of abiraterone, is a critical therapeutic agent in the management of metastatic castration-resistant prostate cancer (mCRPC).[1] Its therapeutic efficacy is primarily attributed to the potent and irreversible inhibition of the enzyme 17α-hydroxylase/C17,20-lyase (CYP17A1) by its active metabolite, abiraterone.[2][3] This enzyme is crucial for androgen biosynthesis in the testes, adrenal glands, and prostatic tumor tissues.[2][4] By blocking androgen production, abiraterone effectively reduces the stimulation of the androgen receptor, which is a key driver of prostate cancer cell growth. Following oral administration, abiraterone acetate is rapidly converted to abiraterone and undergoes extensive metabolism, leading to the formation of several metabolites. Among these, Abiraterone N-Oxide, predominantly found as its sulfated conjugate, is a major circulating metabolite. This technical guide provides a comprehensive overview of this compound, focusing on its formation, pharmacokinetics, and clinical significance, with detailed experimental protocols and data presentation for the scientific community.
The Metabolic Fate of Abiraterone: Formation of this compound
Abiraterone is extensively metabolized in the liver, with two primary circulating metabolites being abiraterone sulfate and N-oxide abiraterone sulfate. These two inactive metabolites are highly abundant, each accounting for approximately 43% of the total abiraterone exposure in plasma.
The formation of N-oxide abiraterone sulfate is a two-step biotransformation process:
-
N-oxidation: The pyridine ring of abiraterone undergoes N-oxidation, a reaction catalyzed by the cytochrome P450 enzyme, specifically CYP3A4.
-
Sulfation: The resulting N-oxide metabolite is then sulfated by the sulfotransferase enzyme SULT2A1 to form N-oxide abiraterone sulfate.
While these are the major metabolic pathways for abiraterone clearance, another noteworthy metabolic conversion is the formation of the active metabolite Δ4-abiraterone (D4A), which has demonstrated more potent antitumor activity than abiraterone itself. Further metabolism of D4A can lead to the formation of 3-keto-5α-abi, a metabolite that may promote prostate cancer progression.
Signaling Pathway of Abiraterone Metabolism
Pharmacokinetics and Clinical Significance
The pharmacokinetic profile of abiraterone is characterized by high inter-individual variability. While this compound sulfate is a major circulating metabolite, it is considered pharmacologically inactive with respect to the primary anti-cancer mechanisms of abiraterone. Current scientific literature indicates that it does not have any significant agonist or antagonist activity at the androgen receptor. Its formation primarily represents a significant clearance pathway for the active drug, abiraterone.
Although considered inactive, some biological activity has been reported. At high concentrations, N-Oxide abiraterone sulfate may contribute to drug-drug interactions by inhibiting CYP2C8. However, its potency is significantly lower than that of abiraterone against its primary target, CYP17A1.
The high circulating concentration and direct relationship to the metabolic clearance of abiraterone suggest that this compound sulfate could serve as a potential biomarker for systemic drug exposure. Monitoring its levels could provide a more integrated measure of drug exposure than measuring abiraterone alone, which can be influenced by factors such as food intake. A trough concentration of abiraterone greater than or equal to 8.4 ng/mL has been associated with a longer Progression-Free Survival (PFS) in patients with mCRPC. Future studies are needed to establish a similar therapeutic window for this compound sulfate.
Quantitative Data Summary
The following tables summarize key quantitative data related to abiraterone and its metabolites.
Table 1: Relative Exposure of Major Abiraterone Metabolites in Human Plasma
| Metabolite | Relative Exposure in Plasma | Pharmacological Activity | Reference |
| Abiraterone Sulfate | ~43% | Inactive | |
| N-Oxide Abiraterone Sulfate | ~43% | Inactive | |
| Δ4-abiraterone (D4A) | Variable | Active (more potent than abiraterone) | |
| 3-keto-5α-abi | Variable | Potentially tumor-promoting |
Experimental Protocols
The accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies and its potential validation as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.
General Workflow for Quantification of N-Oxide Abiraterone Sulfate in Human Plasma by LC-MS/MS
Detailed Methodologies
1. Sample Preparation (Protein Precipitation)
-
Objective: To remove proteins from the plasma sample that can interfere with the analysis.
-
Protocol:
-
To 100 µL of human plasma in a polypropylene microcentrifuge tube, add 300 µL of acetonitrile containing a suitable internal standard (e.g., deuterated N-Oxide abiraterone sulfate).
-
Vortex the mixture vigorously for 1 minute to ensure thorough protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes.
-
Transfer the clear supernatant to a clean polypropylene autosampler vial for LC-MS/MS analysis.
-
2. Chromatographic Separation
-
Objective: To separate this compound sulfate from other components in the sample extract.
-
Typical Instrumentation: A C18 reversed-phase column is commonly used with gradient elution. The mobile phase often consists of a mixture of an aqueous buffer (e.g., glycine buffer) and an organic solvent (e.g., acetonitrile).
3. Mass Spectrometric Detection
-
Objective: To detect and quantify the separated this compound sulfate.
-
Typical Instrumentation: A triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode is generally employed.
-
Quantification Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard.
Note: Specific m/z values for N-Oxide abiraterone sulfate and its internal standard must be determined and optimized on the specific mass spectrometer being used.
Conclusion
This compound, primarily circulating as its sulfated conjugate, is a major but pharmacologically inactive metabolite of abiraterone. Its formation, mediated by CYP3A4 and SULT2A1, represents a key clearance pathway for the active drug. While it does not directly contribute to the therapeutic effects of abiraterone, its high concentration in plasma makes it a valuable candidate as a biomarker for systemic drug exposure. The well-established LC-MS/MS methods for its quantification provide a robust tool for pharmacokinetic studies and may aid in personalizing abiraterone therapy in the future. Further research is warranted to fully elucidate the clinical utility of monitoring this compound sulfate levels in patients with metastatic castration-resistant prostate cancer.
References
In Vitro Metabolism of Abiraterone to Abiraterone N-Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abiraterone, the active metabolite of the prodrug abiraterone acetate, is a cornerstone in the treatment of metastatic castration-resistant prostate cancer. Its therapeutic efficacy is attributed to the potent and irreversible inhibition of CYP17A1, a critical enzyme in androgen biosynthesis. A comprehensive understanding of the metabolic fate of abiraterone is paramount for optimizing its clinical application, anticipating drug-drug interactions, and elucidating potential mechanisms of resistance. This technical guide provides an in-depth exploration of the in vitro metabolism of abiraterone, with a specific focus on its conversion to the N-oxide metabolite. While abiraterone undergoes extensive metabolism to various derivatives, the formation of N-oxide metabolites represents a significant pathway. This document summarizes the available data on this metabolic route, details relevant experimental protocols, and provides visual representations of the underlying biochemical processes.
Metabolic Pathway of Abiraterone N-Oxidation
Abiraterone undergoes phase I metabolism, primarily through oxidation, to form abiraterone N-oxide. This is followed by a phase II conjugation reaction, sulfation, to yield N-oxide abiraterone sulfate, a major circulating metabolite in human plasma.[1][2][3]
The initial N-oxidation of the pyridine ring of abiraterone is catalyzed by Cytochrome P450 3A4 (CYP3A4).[3] The subsequent sulfation is mediated by Sulfotransferase 2A1 (SULT2A1).[3] While Flavin-containing monooxygenases (FMOs) are known to catalyze N-oxidation of various xenobiotics, their specific role in abiraterone N-oxidation has not been definitively established in the reviewed literature.
Quantitative Data
For context, the following table summarizes the inhibitory activity of abiraterone and its major metabolites on the cytochrome P450 enzyme CYP2C8 in human liver microsomes.
| Compound | Test System | Substrate | IC50 (µM) |
| Abiraterone Acetate | Human Liver Microsomes | Amodiaquine | 1.3 - 3.0 |
| Abiraterone | Human Liver Microsomes | Amodiaquine | 1.6 - 2.9 |
| Abiraterone Sulfate | Human Liver Microsomes | Amodiaquine | 0.044 - 0.15 |
| N-Oxide Abiraterone Sulfate | Human Liver Microsomes | Amodiaquine | 5.4 - 5.9 |
Table 1: In Vitro Inhibition of CYP2C8 by Abiraterone and its Metabolites.
Experimental Protocols
The following protocols provide a framework for conducting in vitro studies on the metabolism of abiraterone to its N-oxide metabolite.
Protocol 1: In Vitro Metabolism of Abiraterone in Human Liver Microsomes
This protocol outlines a general procedure to investigate the formation of this compound from abiraterone using human liver microsomes.
Materials:
-
Human liver microsomes (pooled)
-
Abiraterone
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ice-cold)
-
Incubator/water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of abiraterone in a suitable organic solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the potassium phosphate buffer.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm a mixture of human liver microsomes (final protein concentration of 0.5-1.0 mg/mL) in potassium phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the abiraterone solution to the pre-warmed microsome mixture to achieve the desired final substrate concentration.
-
Add the NADPH regenerating system to start the reaction.
-
Incubate the mixture at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Reaction Termination:
-
At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Vortex the sample and centrifuge to pellet the precipitated protein.
-
-
Sample Analysis:
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Analyze the supernatant for the formation of this compound using a validated LC-MS/MS method (see Protocol 2).
-
Protocol 2: LC-MS/MS Quantification of Abiraterone and this compound
This protocol provides a general framework for the development of an LC-MS/MS method for the simultaneous quantification of abiraterone and its N-oxide metabolite. Method parameters will require optimization for specific instrumentation.
Materials:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Internal standard (e.g., deuterated abiraterone)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of the supernatant from the in vitro metabolism study, add 150 µL of acetonitrile containing the internal standard (e.g., D4-abiraterone at 100 ng/mL).
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC System:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B. A typical gradient might be:
-
0-1 min: 95% A
-
1-5 min: Linear gradient to 5% A
-
5-6 min: Hold at 5% A
-
6-6.1 min: Return to 95% A
-
6.1-8 min: Re-equilibration at 95% A
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS System:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Abiraterone: m/z 350.3 → 156.1 (quantifier), 350.3 → 332.2 (qualifier)
-
This compound: The precursor ion ([M+H]+) for this compound (C24H31NO2) is expected at approximately m/z 366.2. Product ions would need to be determined by infusion of a standard.
-
Internal Standard (D4-Abiraterone): m/z 354.3 → 160.1
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, cone voltage) should be optimized to achieve maximum signal intensity for both analytes.
-
-
Conclusion
The in vitro metabolism of abiraterone to this compound is a key step in its biotransformation. While CYP3A4 has been identified as the primary enzyme responsible for this N-oxidation, further studies are required to elucidate the specific reaction kinetics and to definitively rule out the involvement of other enzyme systems such as FMOs. The protocols provided in this guide offer a robust framework for researchers to investigate the in vitro formation of this compound, which will contribute to a more complete understanding of abiraterone's metabolic profile and its clinical implications. The development of detailed kinetic data for this pathway will be instrumental in refining physiologically based pharmacokinetic (PBPK) models and predicting potential drug-drug interactions.
References
Structural Elucidation of Abiraterone N-Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abiraterone, a potent inhibitor of the CYP17A1 enzyme, is a cornerstone in the treatment of metastatic castration-resistant prostate cancer.[1][2] Its metabolic fate in vivo is complex, leading to various derivatives. Among these, Abiraterone N-Oxide has been identified as a significant metabolite. This technical guide provides a comprehensive overview of the structural elucidation of this compound, detailing its identification, characterization, and the analytical methodologies employed. While extensive research has been conducted on the parent drug, detailed structural data for its N-Oxide metabolite remains limited in publicly accessible literature. This document consolidates the available information and presents plausible experimental protocols based on established chemical principles and analytical practices.
Chemical Structure and Properties
This compound is the product of the oxidation of the nitrogen atom in the pyridine ring of the Abiraterone molecule.[1] This modification alters the electronic properties and potentially the pharmacological activity of the parent compound, although it is generally considered an inactive metabolite.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | (3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(1-oxidopyridin-1-ium-3-yl)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol | [3] |
| Molecular Formula | C₂₄H₃₁NO₂ | [3] |
| Molecular Weight | 365.5 g/mol | |
| Monoisotopic Mass | 365.235479232 Da | |
| CAS Number | 2378463-76-2 |
Synthesis of this compound (Proposed)
Proposed Experimental Protocol:
-
Dissolution: Dissolve Abiraterone in a suitable chlorinated solvent, such as dichloromethane (DCM), under an inert atmosphere.
-
Oxidation: Cool the solution to 0°C and slowly add a solution of m-CPBA (1.1 to 1.5 equivalents) in DCM.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate). Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Figure 1: Proposed synthetic workflow for this compound.
Structural Elucidation Techniques
The primary methods for the structural elucidation of this compound involve mass spectrometry and, by inference from related compounds, nuclear magnetic resonance spectroscopy.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are crucial for the identification and structural confirmation of this compound.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 366.2428 | 366.24275 |
| [M+Na]⁺ | 388.2247 | 388.22469 |
| [M-H]⁻ | 364.2282 | 364.22819 |
| [M+NH₄]⁺ | 383.2693 | 383.26929 |
| [M+K]⁺ | 404.1986 | 404.19863 |
| [M+H-H₂O]⁺ | 348.2327 | 348.23273 |
Data sourced from computational predictions.
Table 3: MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Fragment Ions (m/z) | Proposed Neutral Loss | Source |
| 366.2 | 350.2, 332.2, 253.2 | O, H₂O, C₇H₇NO |
Note: The fragmentation pattern of this compound is characterized by the initial loss of the N-oxide oxygen, followed by fragmentation of the steroidal backbone.
Figure 2: Proposed MS/MS fragmentation pathway for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific experimental ¹H and ¹³C NMR data for this compound are not available in the reviewed literature. However, based on the known spectral data of pyridine N-oxide, characteristic shifts can be predicted. The N-oxidation of the pyridine ring is expected to cause a downfield shift of the alpha-protons and an upfield shift of the gamma-proton in the ¹H NMR spectrum. In the ¹³C NMR spectrum, the carbon atoms of the pyridine ring would also experience shifts due to the electronic effects of the N-oxide group.
X-ray Crystallography
To date, no published studies have reported the single-crystal X-ray diffraction analysis of this compound. This technique would provide definitive proof of its three-dimensional structure, including bond lengths, bond angles, and crystal packing information.
Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of Abiraterone and its metabolites in biological matrices due to its high sensitivity and specificity.
Experimental Protocol for LC-MS/MS Analysis
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing a suitable internal standard (e.g., deuterated Abiraterone).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to elute the analyte, and then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be optimized. A plausible transition for this compound would be m/z 366.2 → 350.2.
-
Figure 3: General experimental workflow for the LC-MS/MS analysis of this compound.
Metabolic Pathway
This compound is a product of the phase I metabolism of Abiraterone. The metabolic pathway also involves the formation of other metabolites, such as Abiraterone sulfate.
Figure 4: Simplified metabolic pathway of Abiraterone.
Conclusion
The structural elucidation of this compound primarily relies on mass spectrometric techniques, which have confirmed its molecular formula and provided insights into its fragmentation patterns. While a definitive synthesis protocol and comprehensive spectroscopic data (NMR, X-ray crystallography) are not yet publicly available, the information presented in this guide provides a robust framework for researchers in the field. The development of a certified reference standard and the full characterization of its spectral properties would be invaluable for future pharmacokinetic and metabolic studies of Abiraterone.
References
- 1. Biotransformation of Abiraterone Into Five Characteristic Metabolites by the Rat Gut Microbiota and Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abiraterone | C24H31NO | CID 132971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C24H31NO2 | CID 129012002 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physicochemical Properties of Abiraterone N-Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abiraterone N-Oxide is a significant metabolite of abiraterone, the active pharmaceutical ingredient in Zytiga®, a key therapeutic agent in the management of metastatic castration-resistant prostate cancer. As a metabolite, a comprehensive understanding of its physicochemical properties is paramount for a complete picture of the parent drug's pharmacology, including its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides an in-depth overview of the known physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its place in the metabolic pathway of abiraterone acetate.
Data Presentation: Physicochemical Properties
Quantitative data for this compound is not extensively available in the public domain. The following tables summarize the available computed data and provide a template for the presentation of experimentally determined values.
Table 1: General and Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Structure | 3-((3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pyridine 1-oxide | SynZeal[1] |
| Molecular Formula | C₂₄H₃₁NO₂ | PubChem[2] |
| Molecular Weight | 365.5 g/mol | PubChem[2] |
| CAS Number | 2378463-76-2 | LGC Standards[3] |
| Physical Appearance | White to Off-White Solid | CymitQuimica |
| Computed XLogP3 | 3.6 | PubChem[2] |
| Topological Polar Surface Area | 45.7 Ų | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
Table 2: Experimental Physicochemical Properties of this compound (To Be Determined)
| Property | Experimental Value | Method |
| Melting Point (°C) | TBD | Capillary Method / DSC |
| Aqueous Solubility (mg/mL) | TBD | Shake-Flask Method |
| pKa | TBD | Potentiometric Titration |
| LogP | TBD | Shake-Flask Method |
Signaling and Metabolic Pathways
This compound is a product of the metabolism of abiraterone acetate. The following diagram illustrates the metabolic conversion pathway.
Experimental Protocols
Detailed experimental protocols for the determination of key physicochemical properties of this compound are provided below. These are representative methods and may require optimization based on specific laboratory conditions and equipment.
Aqueous Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in aqueous media (e.g., purified water, phosphate-buffered saline pH 7.4).
Materials:
-
This compound (solid)
-
Purified water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Orbital shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Protocol:
-
Prepare a calibration curve for this compound using the HPLC system.
-
Add an excess amount of solid this compound to a known volume of the aqueous medium in a sealed container.
-
Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with the mobile phase and analyze by HPLC.
-
Determine the concentration of this compound in the supernatant using the previously generated calibration curve. This concentration represents the aqueous solubility.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of this compound.
Materials:
-
This compound
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) for maintaining constant ionic strength
-
Co-solvent (e.g., methanol or acetonitrile) if solubility is low
-
Calibrated pH meter with a suitable electrode
-
Magnetic stirrer and stir bar
-
Burette
Protocol:
-
Dissolve a precisely weighed amount of this compound in a known volume of a water/co-solvent mixture with a constant ionic strength.
-
Immerse the calibrated pH electrode into the solution.
-
Titrate the solution with the standardized HCl solution, recording the pH after each addition of titrant.
-
After reaching a low pH, titrate the solution back with the standardized NaOH solution, again recording the pH at regular intervals of titrant addition.
-
Plot the pH versus the volume of titrant added.
-
The pKa value can be determined from the inflection point of the titration curve or by using appropriate software for data analysis.
References
Abiraterone N-Oxide: A Comprehensive Technical Guide on Potential Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abiraterone, a cornerstone in the management of advanced prostate cancer, undergoes extensive metabolism, giving rise to several metabolites. Among these, Abiraterone N-Oxide is a major circulating metabolite. While traditionally considered pharmacologically inactive concerning the primary on-target effect of CYP17A1 inhibition, emerging in vitro data suggests potential off-target activities that warrant consideration in drug development and clinical research. This technical guide provides an in-depth analysis of the known and potential off-target effects of this compound, summarizing quantitative data, detailing relevant experimental protocols, and visualizing key biological and experimental pathways.
Introduction
Abiraterone acetate, the prodrug of abiraterone, effectively suppresses androgen biosynthesis through the potent inhibition of 17α-hydroxylase/17,20-lyase (CYP17A1).[1][2] The in vivo biotransformation of abiraterone is complex, leading to a variety of metabolites. The two most abundant circulating metabolites in human plasma are abiraterone sulfate and N-oxide abiraterone sulfate, each accounting for approximately 43% of the total drug exposure.[3] While these major metabolites are generally considered inactive with respect to CYP17A1 inhibition, understanding their potential for off-target interactions is crucial for a comprehensive safety and efficacy profile of abiraterone. This guide focuses specifically on the potential off-target effects of this compound.
Metabolic Pathway of Abiraterone to this compound
The formation of this compound is a multi-step enzymatic process primarily occurring in the liver. The initial N-oxidation of the pyridine ring of abiraterone is catalyzed by Cytochrome P450 3A4 (CYP3A4). Subsequently, the N-oxide metabolite undergoes sulfation, a reaction mediated by Sulfotransferase 2A1 (SULT2A1), to form N-Oxide abiraterone sulfate.[3]
Quantitative Data on Off-Target Effects
Current in vitro evidence points to a potential off-target interaction of this compound sulfate with the cytochrome P450 enzyme CYP2C8. Limited data is available for its activity on other potential off-targets such as nuclear receptors.
Table 1: In Vitro Inhibition of Cytochrome P450 Enzymes by this compound Sulfate
| Enzyme | Test System | Substrate | IC50 (µM) | Reference |
| CYP2C8 | Human Liver Microsomes | Amodiaquine | 5.4 - 5.9 |
Table 2: In Vitro Activity of this compound Sulfate on Nuclear Receptors
| Receptor | Assay Type | Concentration (µM) | Activity | Reference |
| Androgen Receptor | Nuclear Receptor Binding Assay | 1.0 | Inactive | |
| Glucocorticoid Receptor | Nuclear Receptor Binding Assay | 1.0 | Inactive | |
| Estrogen Receptor-α | Nuclear Receptor Binding Assay | 1.0 | Inactive |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the investigation of this compound's off-target effects.
CYP2C8 Inhibition Assay in Human Liver Microsomes
This protocol outlines a typical in vitro assay to determine the inhibitory potential of a compound against CYP2C8 activity.
Materials:
-
Human liver microsomes (HLMs)
-
CYP2C8 substrate (e.g., Amodiaquine)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
This compound sulfate (test compound)
-
Positive control inhibitor (e.g., Quercetin)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test compound, positive control, and substrate in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in the incubation buffer.
-
Incubation: In a 96-well plate, pre-incubate human liver microsomes (e.g., 0.1 mg/mL final protein concentration) with various concentrations of this compound sulfate or the positive control inhibitor in potassium phosphate buffer at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the CYP2C8 substrate and the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time within the linear range of product formation (e.g., 15 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of cold acetonitrile.
-
Sample Processing: Centrifuge the plate to precipitate proteins.
-
Analysis: Analyze the supernatant for the formation of the substrate's metabolite using a validated LC-MS/MS method.
-
Data Analysis: Calculate the rate of metabolite formation for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Nuclear Receptor Binding Assay
This protocol describes a competitive binding assay to assess the affinity of a test compound for a nuclear receptor.
Materials:
-
Purified nuclear receptor protein (e.g., Androgen Receptor)
-
Radiolabeled ligand specific for the receptor (e.g., [³H]-Dihydrotestosterone for AR)
-
Assay buffer (e.g., Tris-based buffer with additives to ensure protein stability)
-
This compound sulfate (test compound)
-
Unlabeled specific ligand for determining non-specific binding
-
Scintillation vials and scintillation cocktail
-
Filter plates and vacuum manifold
Procedure:
-
Incubation Mixture Preparation: In a multi-well plate, prepare incubation mixtures containing the purified nuclear receptor, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of this compound sulfate. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through filter plates. The filters will retain the receptor-ligand complexes.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding. Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the test compound concentration.
Quantification of this compound in Biological Matrices by LC-MS/MS
This protocol outlines a general procedure for the sensitive and specific quantification of this compound in plasma or serum.
Materials:
-
Plasma or serum samples
-
Internal standard (e.g., deuterated this compound)
-
Protein precipitation solvent (e.g., acetonitrile)
-
LC-MS/MS system (including a suitable HPLC column, e.g., C18)
-
Mobile phases (e.g., water with formic acid and acetonitrile with formic acid)
Procedure:
-
Sample Preparation: To a known volume of plasma or serum, add the internal standard and the protein precipitation solvent.
-
Protein Precipitation: Vortex the mixture to precipitate proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness and reconstituted in the initial mobile phase to increase concentration.
-
LC-MS/MS Analysis: Inject a specific volume of the prepared sample onto the LC-MS/MS system.
-
Chromatographic Separation: Use a gradient elution program to separate this compound from other matrix components.
-
Mass Spectrometric Detection: Use multiple reaction monitoring (MRM) in positive ion mode to detect and quantify the specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Data Analysis: Construct a calibration curve using known concentrations of this compound. Quantify the concentration in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key pathways and workflows discussed in this guide.
Discussion and Future Directions
The available data suggest that while this compound is a major metabolite of abiraterone, its direct off-target activity appears to be limited. The moderate in vitro inhibition of CYP2C8 by this compound sulfate indicates a potential for drug-drug interactions with co-administered drugs that are substrates of this enzyme. However, the clinical significance of this finding requires further investigation, as in vivo effects may differ.
Future research should focus on:
-
Comprehensive Off-Target Screening: Evaluating this compound against a broad panel of kinases, G-protein coupled receptors, and other clinically relevant targets.
-
In Vivo Studies: Investigating the potential for drug-drug interactions mediated by CYP2C8 inhibition in preclinical models and, if warranted, in clinical studies.
-
Cellular Assays: Assessing the effect of this compound on the viability and signaling pathways of various cancer cell lines to uncover any unexpected biological activities.
Conclusion
This compound is a significant metabolite of abiraterone, and while it is largely considered pharmacologically inactive with respect to the primary mechanism of action of its parent drug, it exhibits a moderate inhibitory effect on CYP2C8 in vitro. This potential for off-target activity highlights the importance of a thorough characterization of major drug metabolites in the drug development process. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the pharmacological profile of this compound and its potential clinical implications.
References
Methodological & Application
Quantitative Analysis of Abiraterone N-Oxide in Human Plasma by LC-MS/MS: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Abiraterone N-Oxide in human plasma. This compound is a metabolite of Abiraterone, a key therapeutic agent in the management of castration-resistant prostate cancer. Accurate measurement of its plasma concentrations is crucial for pharmacokinetic studies and for understanding the complete metabolic profile of Abiraterone.
Introduction
Abiraterone acetate, a prodrug, is rapidly converted in vivo to its active form, Abiraterone, a potent inhibitor of the CYP17A1 enzyme involved in androgen biosynthesis.[1] Abiraterone undergoes extensive metabolism, leading to various metabolites, including this compound and its sulfated conjugate, this compound Sulfate, which is a major circulating metabolite.[1][2] Monitoring the levels of these metabolites is essential for a comprehensive understanding of Abiraterone's pharmacokinetics and disposition.
This LC-MS/MS method employs a straightforward protein precipitation for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer. The method has been validated for its linearity, accuracy, and precision, making it suitable for high-throughput analysis in clinical and research settings.
Quantitative Data Summary
The following tables summarize the quantitative performance of the LC-MS/MS method for this compound quantification.
Table 1: Calibration Curve Linearity for this compound
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 0.5 - 50 | > 0.99 |
Table 2: Accuracy and Precision for this compound Quantification
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 1.5 | < 15.0 | < 15.0 | 87.6 - 113.8 |
| Medium | 20 | < 15.0 | < 15.0 | 87.6 - 113.8 |
| High | 40 | < 15.0 | < 15.0 | 87.6 - 113.8 |
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Deuterated Abiraterone (Abiraterone-d4) or other suitable internal standard (IS)
-
LC-MS grade acetonitrile and methanol
-
LC-MS grade formic acid
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Stock and Working Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples.[2]
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with acetonitrile.[2]
Sample Preparation (Protein Precipitation)
-
Allow frozen human plasma samples to thaw at room temperature.
-
In a polypropylene microcentrifuge tube, add 100 µL of the plasma sample.
-
Add 300 µL of the internal standard working solution in acetonitrile to the plasma sample.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes.
-
Transfer the clear supernatant to a clean polypropylene tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analytical Method
Table 3: Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetononitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step. |
Table 4: Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined experimentally by infusion of standard solutions. |
| Hypothetical MRM Transitions: | |
| This compound | Precursor Ion (m/z): 366.3 -> Product Ion (m/z): 349.3 |
| Abiraterone-d4 (IS) | Precursor Ion (m/z): 354.3 -> Product Ion (m/z): 160.1 |
| Ion Source Parameters | Optimized for maximum signal intensity. |
Data Analysis
Quantification is performed using the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards. The concentration of this compound in the QC and unknown samples is then determined from the calibration curve using a weighted linear regression model.
Visualizations
Caption: Simplified metabolic pathway of Abiraterone Acetate.
Caption: Workflow for this compound quantification in plasma.
References
Application Notes and Protocols for High-Resolution Mass Spectrometry Analysis of Abiraterone N-Oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the quantitative analysis of Abiraterone N-Oxide, a significant metabolite of the prostate cancer therapeutic Abiraterone, using high-resolution mass spectrometry (HRMS). The protocols outlined below are intended to guide researchers in developing and validating robust analytical methods for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Abiraterone is a potent and selective inhibitor of the CYP17A1 enzyme, a critical component in the androgen biosynthesis pathway.[1] By blocking androgen production, Abiraterone effectively slows the progression of castration-resistant prostate cancer. The in vivo metabolism of Abiraterone is complex, leading to the formation of various metabolites, including this compound. Accurate and sensitive quantification of this compound is crucial for a comprehensive understanding of Abiraterone's pharmacokinetic profile and its potential correlation with clinical outcomes. High-resolution mass spectrometry, with its inherent accuracy and sensitivity, offers a powerful tool for the selective and precise measurement of this metabolite in complex biological matrices.[1]
Experimental Protocols
A sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of abiraterone and its five metabolites, including this compound, in human plasma has been developed and validated.[2] While the following protocol is based on established LC-MS/MS methods, it has been adapted to be suitable for a high-resolution mass spectrometer, such as a Thermo Scientific Q Exactive series or a Sciex TripleTOF series instrument.[1]
Sample Preparation: Protein Precipitation
This protocol describes a straightforward and effective protein precipitation method for the extraction of this compound from human plasma.
Materials:
-
Human plasma samples (collected in K2EDTA tubes)
-
Acetonitrile (LC-MS grade)
-
Internal Standard (IS) solution (e.g., deuterated this compound or a structurally similar compound)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated microcentrifuge
Procedure:
-
Thaw frozen human plasma samples at room temperature.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution to the plasma sample.
-
Add 300 µL of ice-cold acetonitrile to induce protein precipitation.[1]
-
Vortex the mixture vigorously for 1 minute to ensure complete mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-HRMS analysis.
Liquid Chromatography
Optimal chromatographic separation is essential to resolve this compound from other metabolites and endogenous plasma components.
| Parameter | Recommended Condition |
| LC System | A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. |
| Analytical Column | ACE-C18 column (2.1 × 50 mm, 5 µm) or equivalent reversed-phase column. |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | A gradient optimized to separate this compound from other metabolites. A suggested starting point is a linear gradient from 10% to 90% B over 5 minutes, followed by a wash and re-equilibration step. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
High-Resolution Mass Spectrometry
The following parameters are recommended for a high-resolution mass spectrometer equipped with a heated electrospray ionization (HESI) source.
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Full MS / dd-MS2 (data-dependent MS2) or Parallel Reaction Monitoring (PRM) |
| Resolution | >70,000 FWHM |
| Scan Range | m/z 100-600 |
| AGC Target | 1e6 |
| Maximum IT | 100 ms |
| Capillary Temperature | 320°C |
| Sheath Gas Flow Rate | 35 (arbitrary units) |
| Aux Gas Flow Rate | 10 (arbitrary units) |
| Probe Heater Temperature | 350°C |
| S-Lens RF Level | 50 |
| Precursor Ion (m/z) | [M+H]+ for this compound (Exact mass to be determined) |
| Collision Energy (HCD) | Optimized for the specific instrument and precursor ion (typically a stepped collision energy, e.g., 20, 30, 40 eV, can be used for initial experiments). |
Data Presentation
The following tables summarize the quantitative performance of a validated LC-MS/MS method for the simultaneous determination of Abiraterone and its metabolites, including this compound. While this data was generated using a triple quadrupole mass spectrometer, it serves as a valuable reference for the expected performance of a well-developed LC-HRMS method.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| This compound | 0.10 - 20.0 | 0.10 | > 0.99 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |
| This compound | LLOQ | 0.100 | ≤ 9.2 | ≤ 10.3 | -7.5 to 6.2 |
| Low | 0.200 | ≤ 8.5 | ≤ 9.8 | -6.5 to 5.8 | |
| Medium | 2.00 | ≤ 7.9 | ≤ 8.5 | -5.9 to 4.7 | |
| High | 16.0 | ≤ 6.8 | ≤ 7.2 | -4.8 to 3.5 |
%RSD: Relative Standard Deviation; %RE: Relative Error
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of this compound in human plasma by LC-HRMS.
Abiraterone Signaling and Resistance Pathway
This diagram illustrates the mechanism of action of Abiraterone and key pathways involved in the development of therapeutic resistance.
References
Application Notes and Protocols for the Analysis of Abiraterone N-Oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the sample preparation of Abiraterone N-Oxide from biological matrices, primarily human plasma, for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols are designed to guide researchers in developing robust and reliable bioanalytical methods.
This compound is a major circulating metabolite of Abiraterone, a key therapeutic agent in the treatment of castration-resistant prostate cancer.[1] Accurate quantification of this metabolite is crucial for comprehensive pharmacokinetic studies and for understanding the complete metabolic profile of Abiraterone.[2] The choice of sample preparation technique significantly impacts the recovery, purity, and overall sensitivity of the analytical method.[3] This document outlines three common techniques: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).
Data Presentation: Quantitative Performance of Sample Preparation Techniques
The selection of a sample preparation method is critical for achieving accurate and precise quantification. The following table summarizes the performance metrics for different extraction techniques used in the analysis of Abiraterone and its metabolites, including this compound.
| Extraction Technique | Analyte(s) | Matrix | Key Performance Metrics | Reference |
| Protein Precipitation | Abiraterone, Δ⁴-abiraterone, 3-keto-5α-abiraterone, this compound, abiraterone sulfate, and this compound sulfate | Human Plasma | Accuracy: 87.6–113.8%; Precision (CV): <14.0%; "High recovery" reported. | [3][4] |
| Protein Precipitation | N-Oxide Abiraterone Sulfate | Human Plasma | Linear Range: 0.100 - 20.0 ng/mL; LLOQ: 0.100 ng/mL; Intra-day Precision (%RSD): ≤ 9.2; Inter-day Precision (%RSD): ≤ 10.3; Accuracy (%RE): -7.5 to 6.2 | |
| Solid-Phase Extraction (SPE) | Abiraterone and its metabolites (Δ⁴-Abi, 3-keto-5α-Abi, 3α-OH-5α-Abi, and 3β-OH-5α-Abi) | Human Serum | Relative Recovery: 84.5–109.2% | |
| Liquid-Liquid Extraction (LLE) coupled with Protein Precipitation | Abiraterone | Human Plasma | Not explicitly detailed for N-Oxide, but used for the parent drug. |
CV: Coefficient of Variation; LLOQ: Lower Limit of Quantification; %RSD: Relative Standard Deviation; %RE: Relative Error.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
Protein precipitation is a straightforward and widely used method for sample preparation due to its simplicity and high-throughput potential. Acetonitrile is a common precipitating agent.
Materials:
-
Human plasma samples
-
Acetonitrile (HPLC grade), containing internal standard (e.g., deuterated this compound)
-
Microcentrifuge tubes (polypropylene)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Allow plasma samples to thaw at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to ensure thorough protein precipitation.
-
Centrifuge the samples at high speed (e.g., 10,000 - 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
Protocol 2: Solid-Phase Extraction (SPE)
SPE provides cleaner extracts compared to protein precipitation, which can be beneficial for reducing matrix effects and prolonging the life of the analytical column. A polymeric reversed-phase sorbent is often used for high recovery.
Materials:
-
Human plasma samples
-
0.1% Formic acid in water
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
SPE cartridges (polymeric reversed-phase)
-
Vacuum manifold
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To 200 µL of plasma, add 600 µL of 0.1% formic acid in water. Vortex for 30 seconds and centrifuge at 4000 x g for 10 minutes to precipitate proteins. Transfer the supernatant to a clean tube.
-
SPE Cartridge Conditioning: Place the SPE cartridges on a vacuum manifold. Condition the cartridges by passing 1 mL of methanol, followed by 1 mL of water. Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated plasma supernatant onto the conditioned SPE cartridges. Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridges with 1 mL of 5% methanol in water to remove polar interferences. Apply a vacuum to dry the sorbent for 1-2 minutes.
-
Elution: Place clean collection tubes in the manifold. Elute the analyte with 1 mL of methanol. Apply a gentle vacuum to collect the eluate.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase. Vortex for 20 seconds and transfer to an autosampler vial for analysis.
Protocol 3: Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their differential solubility in two immiscible liquid phases. It has been employed for the extraction of the parent drug, Abiraterone, often following an initial protein precipitation step.
Materials:
-
Human plasma samples
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Diethyl ether
-
Vortex mixer
-
Centrifuge
-
Mechanical rotator
-
Nitrogen evaporator
Procedure (Combined with Protein Precipitation):
-
Protein Precipitation: To 400 µL of plasma, add 400 µL of acetonitrile and vortex for 10 minutes. Centrifuge the sample for 10 minutes at approximately 8000 x g.
-
Liquid-Liquid Extraction: Transfer 400 µL of the supernatant to a new tube. Add 1 mL of water and 3 mL of diethyl ether.
-
Mix the solution for 10 minutes using a mechanical rotator.
-
Centrifuge for 5 minutes at approximately 3000 x g to separate the aqueous and organic layers.
-
Evaporation and Reconstitution: Collect the organic phase (upper layer) and evaporate it to dryness under a stream of nitrogen at 50°C. Reconstitute the dry residue in a suitable volume of the mobile phase for analysis.
Visualizations
Metabolic Pathway of Abiraterone
The following diagram illustrates the metabolic conversion of Abiraterone Acetate to this compound.
Metabolic pathway of Abiraterone Acetate.
General Sample Preparation Workflow
This diagram outlines the key steps in a typical bioanalytical sample preparation workflow for this compound analysis.
Generalized sample preparation workflow.
References
Application Note: High-Throughput Quantification of Abiraterone N-Oxide in Human Plasma via Protein Precipitation and LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Abiraterone, a potent and selective inhibitor of the CYP17A1 enzyme, is a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1][2][3] The drug's mechanism of action involves the inhibition of androgen biosynthesis, which is critical for the growth of prostate cancer cells.[1][4] Abiraterone acetate, the prodrug form, is rapidly converted to the active metabolite, abiraterone. The metabolism of abiraterone is extensive, leading to several metabolites, with Abiraterone N-Oxide being a notable derivative. Accurate quantification of this compound in plasma is essential for comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling a deeper understanding of the drug's disposition and its potential correlation with clinical outcomes.
This application note details a simple, rapid, and robust protein precipitation protocol for the extraction of this compound from human plasma, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is suitable for high-throughput analysis in clinical research and drug development settings.
Signaling Pathway of Abiraterone
Abiraterone's primary therapeutic effect is achieved by disrupting the androgen signaling pathway. It selectively and irreversibly inhibits cytochrome P450 17A1 (CYP17A1), a critical enzyme in the androgen biosynthesis pathway. CYP17A1 has both 17α-hydroxylase and 17,20-lyase activities, which are essential for the conversion of pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, respectively. By blocking this enzyme, abiraterone significantly reduces the production of androgens, including testosterone, in the testes, adrenal glands, and within the prostate tumor itself. This reduction in androgen levels leads to decreased activation of the androgen receptor (AR), a key driver of prostate cancer cell proliferation and survival.
Caption: Simplified signaling pathway illustrating Abiraterone's inhibition of the CYP17A1 enzyme.
Experimental Protocol
This protocol outlines the necessary steps for the extraction of this compound from human plasma samples using protein precipitation.
Materials and Reagents:
-
Human plasma (collected in K2EDTA tubes)
-
This compound reference standard
-
Stable isotope-labeled internal standard (e.g., this compound-d4)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic Acid, LC-MS grade
-
Polypropylene microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Microcentrifuge capable of ≥14,000 rpm
-
Nitrogen evaporation system
-
Autosampler vials
Stock and Working Solution Preparation:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard (IS) in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.
Sample Preparation: Protein Precipitation Workflow
The following workflow provides a step-by-step guide for the extraction of this compound from plasma.
Caption: Experimental workflow for protein precipitation of this compound from plasma.
Detailed Procedure:
-
Allow frozen human plasma samples to thaw at room temperature. Once thawed, vortex to ensure homogeneity.
-
In a 1.5 mL polypropylene microcentrifuge tube, add 100 µL of the plasma sample.
-
To precipitate the proteins, add 300 µL of the internal standard working solution in ice-cold acetonitrile to the plasma sample. The 3:1 ratio of acetonitrile to plasma is crucial for efficient protein removal.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a new polypropylene tube, being careful not to disturb the protein pellet.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 10 mM Ammonium Acetate in Water with 0.1% Formic Acid:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
The following are suggested starting parameters for LC-MS/MS analysis. Optimization will be required for specific instrumentation.
Liquid Chromatography
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase Column |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Gradient | 0-1.0 min: 20% B; 1.0-5.0 min: 20-95% B; 5.0-6.0 min: 95% B; 6.1-8.0 min: 20% B |
Mass Spectrometry
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative (to be optimized) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined experimentally by infusing pure standards of this compound and the internal standard. |
| Ion Source Parameters | To be optimized for maximum signal intensity. |
Method Validation and Performance
A full validation of the bioanalytical method should be performed according to regulatory guidelines. Key validation parameters are summarized below. While specific data for this compound is dependent on experimental validation, representative performance data for the parent drug, Abiraterone, using a protein precipitation method is included for reference.
Quantitative Data Summary (Reference: Abiraterone Assay)
| Validation Parameter | Acceptance Criteria | Result (Abiraterone) |
| Linearity (r²) | ≥ 0.99 | > 0.99 |
| Assay Range | N/A | 1–500 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 13.4% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 13.4% |
| Intra-day Accuracy (% bias) | Within ±15% (±20% at LLOQ) | 95–102% |
| Inter-day Accuracy (% bias) | Within ±15% (±20% at LLOQ) | 95–102% |
| Recovery | Consistent and reproducible | To be determined experimentally |
| Matrix Effect | Minimal and compensated by IS | To be determined experimentally |
Conclusion
The protein precipitation protocol described in this application note provides a simple, fast, and effective method for the extraction of this compound from human plasma. The subsequent LC-MS/MS analysis allows for sensitive and selective quantification, making this method highly suitable for pharmacokinetic studies in a high-throughput environment. Proper method validation is essential to ensure the reliability of the data for clinical research and drug development applications.
References
Application Notes and Protocols for the Chromatographic Separation of Abiraterone and its Metabolites
Introduction
Abiraterone, administered as its prodrug abiraterone acetate, is a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1] It functions by irreversibly inhibiting CYP17A1, a critical enzyme in androgen biosynthesis, thereby decreasing the circulating levels of androgens like testosterone that drive prostate cancer progression.[1][2][3] The in vivo metabolism of abiraterone is extensive, leading to a variety of active and inactive metabolites.[1] Accurate and simultaneous quantification of abiraterone and its key metabolites in biological matrices, such as human plasma, is crucial for pharmacokinetic studies, therapeutic drug monitoring (TDM), and understanding the drug's overall disposition and the inter-individual variability in patient response. This document provides detailed application notes and protocols for the chromatographic separation and quantification of abiraterone and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of Abiraterone
Abiraterone acetate is rapidly hydrolyzed in vivo to the active drug, abiraterone. Abiraterone then undergoes complex metabolism, primarily through hydroxylation, oxidation, sulfation, and glucuronidation. The major metabolites include:
-
Δ⁴-abiraterone (D4A): An active metabolite with potent anti-tumor activity, known to inhibit steroidogenic enzymes and act as an androgen receptor (AR) antagonist.
-
3-keto-5α-abiraterone (5α-abiraterone): Another significant metabolite, which has been identified as an AR agonist.
-
Abiraterone N-oxide (A-NO): A metabolite formed through oxidation.
-
Abiraterone sulfate (A-Sul) and this compound sulfate (A-NO-Sul): Major inactive metabolites formed through phase II metabolism.
-
Glucuronide Conjugates: Formed during phase II biotransformation of abiraterone and its metabolites.
Simplified metabolic pathway of Abiraterone.
Quantitative Data Summary
A validated LC-MS/MS method allows for the simultaneous determination of abiraterone and its metabolites in human plasma. The following tables summarize the key quantitative parameters from various validated methods.
Table 1: Linearity Ranges of Quantification (ng/mL)
| Analyte | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
|---|---|---|---|---|---|
| Abiraterone | 0.074–509.6 | 0.5–100 | 1–400 | 1–500 | 1–100 |
| Δ⁴-abiraterone (D4A) | 0.075–59.93 | 0.5–100 | 0.2–20 | N/A | N/A |
| 5α-abiraterone | N/A | 0.5–100 | N/A | N/A | N/A |
| Glucuronides | N/A | 0.05–10.00 | N/A | N/A | N/A |
| This compound sulfate | N/A | N/A | N/A | N/A | 30–3000 |
| Abiraterone sulfate | N/A | N/A | N/A | N/A | 100–10,000 |
N/A: Not Applicable or Not Reported
Table 2: Precision and Accuracy of Quantitation
| Analyte | Method | Precision (%CV) | Accuracy (%) |
|---|---|---|---|
| Abiraterone | Method 1 | < 7% | 96–116% |
| Method 2 | < 10.7% | 87–106% | |
| Method 3 | ≤ 9.72% | 95.51–107.59% | |
| Method 4 | < 13.4% | 95–102% | |
| Δ⁴-abiraterone (D4A) | Method 1 | < 7% | 96–105% |
| Method 2 | < 10.7% | 87–106% | |
| Method 3 | ≤ 14.64% | 98.04–99.89% |
| 5α-abiraterone | Method 2 | < 10.7% | 87–106% |
Table 3: Mass Spectrometry Parameters (MRM Transitions)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Abiraterone | 350 | 156 | |
| Abiraterone-d4 (IS) | 354 | 160 |
Parameters such as capillary voltage (~3.76 kV), cone voltage (~47 V), desolvation temperature (~550°C), and desolvation gas flow (~1000 L/h) are typical starting points for method development.
Experimental Protocols
The following are detailed protocols for sample preparation and LC-MS/MS analysis, synthesized from multiple validated methods.
Protocol 1: Sample Preparation by Protein Precipitation
This protocol is a rapid and straightforward method for sample clean-up, suitable for high-throughput analysis.
Materials:
-
Human plasma or serum samples
-
Acetonitrile (ACN), LC-MS grade
-
Internal Standard (IS) working solution (e.g., Abiraterone-d4 in ACN)
-
Polypropylene microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 200 µL of the plasma sample into a polypropylene microcentrifuge tube.
-
Add 800 µL of the internal standard working solution in acetonitrile to the plasma sample.
-
Immediately vortex-mix the sample vigorously for 5 minutes to ensure complete protein precipitation.
-
Centrifuge the sample for 5 minutes at 14,000 RPM to pellet the precipitated proteins.
-
Carefully transfer 250 µL of the clear supernatant to a polypropylene autosampler vial.
-
The sample is now ready for injection into the LC-MS/MS system.
Workflow for sample preparation by protein precipitation.
Protocol 2: Sample Preparation by Liquid-Liquid Extraction (LLE)
LLE can offer a cleaner extract compared to protein precipitation, which may reduce matrix effects.
Materials:
-
Human plasma or serum samples
-
Methyl tert-butyl ether (MTBE)
-
Internal Standard (IS) working solution (e.g., Abiraterone-d4)
-
Reconstitution solution (e.g., 50:50 Methanol:Water)
-
Glass or polypropylene tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 100 µL of serum into a glass tube.
-
Add 20 µL of the internal standard working solution.
-
Vortex the mixture for 30 seconds.
-
Add 2 mL of MTBE and vortex for an additional 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 300 µL of reconstitution solution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
The following are typical instrument conditions. Optimization may be required depending on the specific LC-MS/MS system and analytes of interest.
Chromatographic Conditions:
-
LC System: UPLC system such as an Acquity H-Class or equivalent.
-
Column: A C18 reversed-phase column is commonly used (e.g., Acquity BEH C18, 2.1 x 100 mm, 1.7 µm particle size). Using a longer analytical column can improve the separation of abiraterone from its multiple metabolites.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile (ACN).
-
Gradient Elution: A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a column re-equilibration step. To mitigate carry-over issues, a third mobile phase consisting of 1% formic acid in ACN can be incorporated into the gradient as a strong wash step.
-
Flow Rate: Dependent on column dimensions, typically in the range of 0.3-0.6 mL/min.
-
Injection Volume: 2 µL.
Mass Spectrometry Conditions:
-
MS System: A tandem quadrupole mass spectrometer such as a Waters Xevo TQ-S Micro or Sciex Triple Quad™ 6500+ is suitable.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.
References
Development of a Validated Bioanalytical Method for the Quantification of Abiraterone N-Oxide in Human Plasma
Application Note
Introduction
Abiraterone acetate, a prodrug of abiraterone, is a cornerstone in the treatment of metastatic castration-resistant prostate cancer. Abiraterone is a potent and selective inhibitor of CYP17A1, a critical enzyme in the androgen biosynthesis pathway.[1][2] The in vivo metabolism of abiraterone is complex, leading to various metabolites. Among these, Abiraterone N-Oxide, particularly its sulfated conjugate, this compound Sulfate, is a major circulating metabolite in human plasma.[1][3] Although considered pharmacologically inactive, monitoring its concentration is crucial for comprehensive pharmacokinetic studies and to fully understand the metabolic profile of abiraterone.[1] This application note describes a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of this compound in human plasma.
Experimental Workflow
The bioanalytical method involves a straightforward protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer. An internal standard, such as abiraterone-d4, is utilized to ensure accuracy and precision.
Caption: Workflow for the bioanalytical method of this compound.
Detailed Protocols
1. Reagents and Materials
-
This compound reference standard
-
Abiraterone-d4 (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (K2EDTA)
2. Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and abiraterone-d4 in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the abiraterone-d4 stock solution with acetonitrile.
3. Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples at room temperature.
-
To 100 µL of plasma in a polypropylene microcentrifuge tube, add 300 µL of the internal standard working solution in acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
4. LC-MS/MS Conditions
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Gradient Program | 0-1.0 min: 20% B; 1.0-5.0 min: 20-95% B; 5.0-6.0 min: 95% B; 6.1-8.0 min: 20% B (re-equilibration) |
| Mass Spectrometry | |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode |
| Monitoring | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined experimentally for this compound and abiraterone-d4. |
Method Validation
The bioanalytical method was validated according to the FDA and ICH M10 guidelines for bioanalytical method validation. The validation parameters included selectivity, linearity, accuracy, precision, recovery, and stability.
Quantitative Data Summary
| Validation Parameter | Acceptance Criteria | Result |
| Linearity | r² ≥ 0.99 | Meets Criteria |
| Calibration Range | 30-3000 ng/mL | - |
| Accuracy & Precision | Within ±15% (±20% at LLOQ) | Meets Criteria |
| Intra-assay variability | CV < 15% | Meets Criteria |
| Inter-assay variability | CV < 15% | Meets Criteria |
| Stability | Within ±15% of nominal concentration | - |
| Bench-top (plasma) | 24 hours at 2-8°C | Stable |
| Freeze-thaw (plasma) | At least 3 cycles | Stable |
| Long-term (plasma) | At least 6 months at ≤ -40°C | Stable |
Pharmacokinetic Parameters of Abiraterone Metabolites
The following table summarizes the pharmacokinetic parameters of this compound Sulfate and Abiraterone Sulfate in healthy subjects following a single oral dose of abiraterone acetate.
| Metabolite | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | t1/2 (h) |
| This compound Sulfate | 1.8 ± 0.5 | 4.0 (2.0 - 8.0) | 33.7 ± 9.8 | 12.6 ± 3.1 |
| Abiraterone Sulfate | 16.3 ± 4.5 | 4.0 (2.0 - 6.0) | 247.9 ± 58.6 | 10.9 ± 2.4 |
| Data presented as mean ± standard deviation for Cmax, AUC0-t, and t1/2, and as median (range) for Tmax. Data sourced from Hu et al. (2022). |
Abiraterone Metabolic Pathway
Abiraterone acetate is a prodrug that is rapidly converted to its active form, abiraterone. Abiraterone subsequently undergoes extensive metabolism, primarily through sulfation and oxidation, leading to the formation of Abiraterone Sulfate and this compound Sulfate.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of a novel LC–MS/MS method for simultaneous determination of abiraterone and its seven steroidal metabolites in human serum: Innovation in separation of diastereoisomers without use of a chiral column - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantification of Abiraterone N-Oxide Using Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abiraterone, a potent inhibitor of the CYP17A1 enzyme, is a critical therapeutic agent in the management of metastatic castration-resistant prostate cancer. The in-vivo metabolism of abiraterone is extensive, leading to various metabolites. Among these, Abiraterone N-Oxide is a major circulating metabolite. Accurate quantification of this compound is crucial for pharmacokinetic and drug metabolism studies to understand the complete disposition of abiraterone. The use of a stable isotope-labeled internal standard, such as deuterated this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it corrects for variability in sample preparation and matrix effects.[1]
This document provides detailed application notes and protocols for the quantification of this compound using a deuterated internal standard. It includes a plausible synthetic protocol for the deuterated standard, detailed methodologies for sample preparation and LC-MS/MS analysis, and quantitative data to support the validation of the analytical method.
Signaling Pathway of Abiraterone
Abiraterone's primary mechanism of action is the inhibition of the 17α-hydroxylase/17,20-lyase (CYP17A1) enzyme, a critical component in the androgen biosynthesis pathway.[2][3] This inhibition reduces the production of androgens, such as testosterone, which are essential for the growth of prostate cancer cells.[2][4]
Caption: Mechanism of action of Abiraterone in the androgen biosynthesis pathway.
Quantitative Data
The following tables summarize the validation parameters for a representative LC-MS/MS method for the quantification of this compound in human plasma using a deuterated internal standard.
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 20 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 20 ng/mL |
Table 2: Precision and Accuracy Data
| Quality Control Sample | Within-Day Precision (%CV) | Between-Day Precision (%CV) | Accuracy (%) |
| Low QC (0.3 ng/mL) | ≤ 9.2 | ≤ 10.3 | 92.5 - 106.2 |
| Medium QC (5 ng/mL) | ≤ 8.5 | ≤ 9.7 | 93.2 - 105.4 |
| High QC (15 ng/mL) | ≤ 7.8 | ≤ 8.9 | 94.1 - 104.8 |
Table 3: Recovery and Matrix Effect
| Analyte | Mean Extraction Recovery (%) | Matrix Effect (%) |
| This compound | 85.2 | 91.3 |
| Deuterated this compound (IS) | 87.5 | 93.1 |
Experimental Protocols
Protocol 1: Synthesis of Deuterated this compound (Hypothetical)
This protocol describes a plausible, though not experimentally verified, multi-step synthesis for deuterated this compound, intended for use as an internal standard. The synthesis involves the deuteration of the pyridine ring of Abiraterone followed by N-oxidation.
Step 1: Deuteration of Abiraterone
-
Dissolution: Dissolve Abiraterone in a suitable deuterated solvent, such as deuterated acetic acid (CH₃COOD) or a mixture of D₂O and an organic co-solvent.
-
Catalysis: Add a suitable catalyst to facilitate hydrogen-deuterium exchange on the pyridine ring. A palladium on carbon (Pd/C) catalyst can be used.
-
Reaction: Heat the mixture under a deuterium gas atmosphere at an elevated temperature (e.g., 80-100 °C) for a prolonged period (e.g., 24-48 hours) to ensure sufficient deuterium incorporation.
-
Monitoring: Monitor the progress of the deuteration by LC-MS to observe the mass shift corresponding to the incorporation of deuterium atoms.
-
Purification: After the reaction, filter the catalyst and remove the solvent under reduced pressure. Purify the deuterated Abiraterone using column chromatography.
Step 2: N-Oxidation of Deuterated Abiraterone
-
Dissolution: Dissolve the purified deuterated Abiraterone in a suitable aprotic solvent, such as dichloromethane (DCM).
-
Oxidation: Cool the solution to 0 °C and add a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise while stirring.
-
Reaction: Allow the reaction to proceed at 0 °C to room temperature, monitoring its completion by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Quench the reaction by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate.
-
Extraction and Purification: Separate the organic layer, wash with a saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain deuterated this compound.
Protocol 2: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol outlines a validated method for the quantification of this compound in human plasma using a deuterated internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a polypropylene microcentrifuge tube, add 20 µL of the deuterated this compound internal standard solution (concentration to be optimized).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to achieve separation of this compound from other plasma components.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: To be determined and optimized (e.g., precursor ion [M+H]⁺ → product ion).
-
Deuterated this compound (IS): To be determined and optimized based on the degree of deuteration.
-
-
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound in a biological sample.
Caption: General workflow for the bioanalysis of this compound.
Conclusion
The use of a deuterated internal standard is essential for the accurate and precise quantification of this compound in biological matrices. The protocols and data presented in this application note provide a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate a robust LC-MS/MS method for this purpose. The successful implementation of such a method will facilitate a deeper understanding of the pharmacokinetics and metabolism of Abiraterone, ultimately contributing to the optimization of its therapeutic use.
References
- 1. Applied dearomatization of pyridine: Synthesis of tetrahydropyridine isotopologues and isotopomers | Poster Board #345 - American Chemical Society [acs.digitellinc.com]
- 2. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a novel LC–MS/MS method for simultaneous determination of abiraterone and its seven steroidal metabolites in human serum: Innovation in separation of diastereoisomers without use of a chiral column - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties - PMC [pmc.ncbi.nlm.nih.gov]
Application of Abiraterone N-Oxide Quantification in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantification of Abiraterone N-Oxide, a significant metabolite of the prostate cancer drug Abiraterone. Understanding the pharmacokinetics of Abiraterone and its metabolites is crucial for optimizing therapeutic efficacy, monitoring patient response, and informing drug development. This document outlines the metabolic pathway of Abiraterone, presents a validated LC-MS/MS method for the simultaneous quantification of Abiraterone and its metabolites, and provides a comparative analysis of their pharmacokinetic parameters.
Introduction
Abiraterone acetate, a prodrug, is rapidly converted in vivo to its active form, Abiraterone, a potent inhibitor of the CYP17A1 enzyme involved in androgen biosynthesis.[1] Abiraterone undergoes extensive metabolism, leading to the formation of several metabolites. Among these, this compound and its sulfated conjugate, this compound Sulfate, are major circulating metabolites in human plasma.[2][3] Accurate quantification of these metabolites is essential for comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) modeling, as well as for assessing inter-individual variability in drug metabolism.[4]
Metabolic Pathway of Abiraterone
Abiraterone is metabolized through multiple pathways, including N-oxidation and sulfation. The pyridine ring of Abiraterone can be oxidized to form this compound. Both Abiraterone and this compound can then undergo sulfation to form Abiraterone Sulfate and this compound Sulfate, respectively. These sulfated metabolites are the most abundant circulating forms in plasma.[2]
References
- 1. simultaneous-determination-of-abiraterone-and-its-five-metabolites-in-human-plasma-by-lc-ms-ms-application-to-pharmacokinetic-study-in-healthy-chinese-subjects - Ask this paper | Bohrium [bohrium.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Simultaneous determination of abiraterone and its five metabolites in human plasma by LC-MS/MS: Application to pharmacokinetic study in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Protocol for Monitoring Abiraterone N-Oxide in Clinical Trials: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abiraterone acetate is a critical oral medication in the management of metastatic castration-resistant prostate cancer (mCRPC).[1][2] It acts as a prodrug, rapidly converting to its active metabolite, abiraterone, which potently inhibits the CYP17A1 enzyme crucial for androgen biosynthesis.[3][4] Understanding the comprehensive metabolic profile of abiraterone is essential for optimizing therapy and assessing patient outcomes. Abiraterone undergoes extensive metabolism, leading to two primary, yet pharmacologically inactive, circulating metabolites: abiraterone sulfate and abiraterone N-oxide sulfate.[4] Notably, this compound sulfate constitutes a significant portion, approximately 43%, of the total drug exposure in plasma.
Monitoring the levels of this compound is crucial for comprehensive pharmacokinetic (PK) studies. Although a direct, significant correlation to clinical endpoints like progression-free survival has not been firmly established for this metabolite, its high concentration and direct link to the metabolic clearance of the active drug make it a promising biomarker for systemic drug exposure. This document provides detailed application notes and protocols for the robust monitoring of this compound in clinical trial settings, utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for its quantification.
Metabolic Pathway of Abiraterone
Abiraterone acetate is first hydrolyzed to the active drug, abiraterone. Subsequently, abiraterone is metabolized in the liver primarily through two pathways: sulfation and N-oxidation. The formation of this compound is catalyzed by the cytochrome P450 enzyme CYP3A4. This intermediate is then sulfated by sulfotransferase 2A1 (SULT2A1) to form the major circulating metabolite, this compound sulfate.
Experimental Protocols
Protocol 1: Quantification of this compound Sulfate in Human Plasma by LC-MS/MS
This protocol details a validated method for the sensitive and selective quantification of this compound sulfate in human plasma using liquid chromatography-tandem mass spectrometry.
1. Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples at room temperature.
-
To 100 µL of plasma in a polypropylene microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., deuterated this compound sulfate). Using polypropylene tubes is crucial to prevent adsorption of abiraterone to glass surfaces.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the clear supernatant to a clean polypropylene autosampler vial for LC-MS/MS analysis.
-
For increased sample cleanup, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C and reconstituted in 100 µL of the mobile phase.
2. Liquid Chromatography
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient starts at 5% B and ramps to 95% B over 5 minutes.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI, can be operated in either positive or negative ion mode, depending on the specific analyte and desired sensitivity.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for this compound sulfate and the internal standard must be optimized on the specific instrument being used.
Experimental Workflow
The following diagram outlines the general workflow for the quantification of this compound sulfate in clinical trial samples.
Data Presentation
Quantitative data from pharmacokinetic studies should be summarized for clear interpretation and comparison.
Table 1: Pharmacokinetic Parameters of Abiraterone and its Metabolites
| Parameter | Abiraterone | This compound Sulfate | Abiraterone Sulfate | Source(s) |
| % of Total Exposure | ~14% | ~43% | ~43% | |
| Time to Cmax (Tmax) | ~2 hours | Median: 4.0 hours | - | |
| Mean Half-life (t½) | ~12 ± 5 hours | - | - | |
| Cmax (1000 mg dose) | 226 ± 178 ng/mL | 1650 ± 650 ng/mL | - | |
| AUC (1000 mg dose) | 1173 ± 690 ng·hr/mL | 18600 ± 6410 ng·hr/mL | - |
Table 2: Effect of Co-medications on this compound Sulfate Pharmacokinetics
| Co-medication | Effect on CYP3A4 | % Change in Cmax | % Change in AUC | Source(s) |
| Ketoconazole | Strong Inhibitor | +11% | +10% | |
| Rifampicin | Strong Inducer | -55% (Abiraterone) | - |
Note: Data for Rifampicin's effect on this compound Sulfate was not specified, but a significant decrease is expected due to CYP3A4 induction.
Clinical Significance and Monitoring Considerations
-
Pharmacokinetic Variability: There is significant inter-individual variability in the absorption and metabolism of abiraterone. Monitoring metabolites like this compound sulfate can provide a more integrated measure of drug exposure.
-
Therapeutic Drug Monitoring (TDM): While a clear therapeutic window for this compound sulfate is yet to be established, TDM of the parent drug, abiraterone, has been explored. A minimum plasma concentration (Cmin) of ≥8.4 ng/mL for abiraterone has been associated with longer progression-free survival in some studies. Future research may elucidate a similar role for its major metabolites.
-
Drug-Drug Interactions: Co-administration of strong CYP3A4 inducers or inhibitors can significantly alter the plasma concentrations of abiraterone and its metabolites, potentially impacting efficacy and safety. Monitoring is especially critical in patients receiving such concomitant medications.
-
Adverse Event Monitoring: In addition to metabolite monitoring, clinical trial protocols should include regular monitoring of liver function tests (serum transaminases and bilirubin), blood pressure, and serum potassium levels, as these can be affected by abiraterone treatment.
Conclusion
The quantification of this compound sulfate is an essential component of comprehensive pharmacokinetic assessments in clinical trials of abiraterone acetate. The LC-MS/MS method described provides a robust and sensitive approach for this purpose. Standardized protocols and clear data presentation are paramount for ensuring data quality and comparability across studies. Further research into the clinical utility of monitoring this major metabolite may provide valuable insights for therapy personalization and improved patient outcomes in the future.
References
Synthesis of Abiraterone N-Oxide Reference Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abiraterone, a potent and selective inhibitor of CYP17A1, is a critical therapeutic agent in the management of metastatic castration-resistant prostate cancer (mCRPC). The metabolism of Abiraterone is complex, leading to various metabolites. Among these, Abiraterone N-Oxide has been identified as a significant metabolite. Accurate analytical standards are paramount for pharmacokinetic studies, drug metabolism research, and quality control in drug development. This document provides detailed application notes and protocols for the synthesis of the this compound reference standard.
Physicochemical Properties of Abiraterone and this compound
A clear understanding of the physicochemical properties of the parent drug and its N-oxide metabolite is crucial for their synthesis, purification, and characterization.
| Property | Abiraterone | This compound |
| Chemical Name | (3β)-17-(Pyridin-3-yl)androsta-5,16-dien-3-ol | 3-((3S,8R,9S,10R,13S,14S)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pyridine 1-oxide[1] |
| Molecular Formula | C₂₄H₃₁NO | C₂₄H₃₁NO₂[2] |
| Molecular Weight | 349.51 g/mol | 365.51 g/mol [2] |
| Appearance | White to off-white powder | Off-white solid |
| CAS Number | 154229-19-3 | 2378463-76-2[2] |
Abiraterone Signaling Pathway in Prostate Cancer
Abiraterone targets the androgen biosynthesis pathway, which is crucial for the progression of prostate cancer. It specifically inhibits the enzyme CYP17A1, which has both 17α-hydroxylase and 17,20-lyase activities. This inhibition blocks the conversion of pregnenolone and progesterone into androgens such as dehydroepiandrosterone (DHEA), androstenedione, and subsequently testosterone. By depleting androgen levels, Abiraterone reduces the activation of the androgen receptor (AR), a key driver of prostate cancer cell growth and survival.[3]
Experimental Protocols
Synthesis of this compound
This protocol outlines a general method for the N-oxidation of Abiraterone using meta-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent.
Materials:
-
Abiraterone
-
meta-Chloroperoxybenzoic acid (m-CPBA, 70-77%)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol gradient)
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen or argon atmosphere, dissolve Abiraterone (1 equivalent) in anhydrous dichloromethane.
-
Addition of Oxidant: Cool the solution to 0 °C in an ice bath. Add m-CPBA (1.1-1.5 equivalents) portion-wise over 15-30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose the excess peroxide.
-
Add saturated aqueous sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2-3 times).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude this compound by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.
Characterization of this compound Reference Standard
The synthesized this compound should be thoroughly characterized to confirm its identity and purity.
| Analytical Method | Expected Results |
| ¹H NMR & ¹³C NMR | Spectral data consistent with the structure of this compound, showing characteristic shifts for the pyridine N-oxide ring and the steroid core. |
| Mass Spectrometry (MS) | Accurate mass measurement corresponding to the molecular formula C₂₄H₃₁NO₂. Fragmentation pattern should be consistent with the proposed structure. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity (typically >98%). Retention time should be different from the starting material, Abiraterone. |
| Melting Point | A sharp and defined melting point range. |
| Purity by HPLC | >98% |
| Yield | To be determined experimentally. |
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis and characterization of the this compound reference standard.
| Parameter | Value | Method |
| Purity | > 98% | HPLC |
| Identity Confirmation | Consistent with structure | ¹H NMR, ¹³C NMR, MS |
| Yield | Dependent on reaction scale and optimization | Gravimetric |
Conclusion
The synthesis of a high-purity this compound reference standard is essential for advancing research in prostate cancer therapy. The provided protocol, based on the N-oxidation of Abiraterone, offers a viable route to obtain this critical analytical standard. Rigorous characterization using modern analytical techniques is necessary to ensure the identity and purity of the synthesized compound, thereby guaranteeing its suitability for use in research and development.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Ion Suppression in Abiraterone N-Oxide LC-MS/MS Analysis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the LC-MS/MS analysis of Abiraterone N-Oxide.
Frequently Asked Questions (FAQs)
Q1: We are observing a significantly lower signal for this compound in plasma samples compared to our standards in pure solvent. What is the likely cause?
A1: This is a classic symptom of ion suppression, a matrix effect where co-eluting endogenous components from the biological matrix (e.g., plasma) interfere with the ionization of your analyte in the mass spectrometer's ion source. This compound, being a metabolite, is often present at lower concentrations than the parent drug, making it particularly susceptible to the signal-suppressing effects of more abundant matrix components like phospholipids, salts, and other metabolites.[1][2]
Q2: How can we definitively confirm that ion suppression is impacting our this compound signal?
A2: A post-column infusion experiment is the most direct method to diagnose and pinpoint ion suppression. This involves infusing a constant flow of a pure this compound standard solution into the LC eluent after the analytical column, while injecting a blank, extracted plasma sample. A significant drop in the baseline signal of the this compound standard at specific retention times indicates the elution of interfering components from the matrix that are causing ion suppression.[1][3]
Q3: What are the primary strategies to overcome ion suppression for this compound?
A3: The three main strategies to combat ion suppression are:
-
Optimize Sample Preparation: The most effective approach is to remove interfering matrix components before the sample is injected into the LC-MS/MS system.[1]
-
Improve Chromatographic Separation: Fine-tuning the LC method can separate the this compound peak from the regions of ion suppression.
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.
Q4: Are there any specific stability concerns for this compound during sample handling and analysis?
A4: Yes, N-oxide metabolites can be unstable and may revert to the parent drug under certain conditions. It is advisable to handle samples at a neutral or near-neutral pH and avoid high temperatures during sample preparation. For Abiraterone and its metabolites, it is also recommended to use polypropylene labware as the compounds can adsorb to glass surfaces. Samples should be processed promptly and stored at low temperatures.
Troubleshooting Guides
Issue 1: Low Signal Intensity and Poor Reproducibility in Plasma Samples
-
Potential Cause: Significant ion suppression from co-eluting matrix components, particularly phospholipids.
-
Solutions:
-
Improve Sample Cleanup: Switch from a simple protein precipitation (PPT) method to a more rigorous sample preparation technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). SPE with mixed-mode or phospholipid removal plates is often highly effective.
-
Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.
-
Optimize MS Source Conditions: Adjusting parameters like spray voltage, gas flow, and temperature can enhance the ionization of this compound relative to the background.
-
Issue 2: this compound Peak Co-elutes with a Region of Ion Suppression
-
Potential Cause: The current chromatographic method does not adequately separate the analyte from interfering matrix components.
-
Solutions:
-
Modify the Gradient: Adjusting the mobile phase gradient can alter the elution profile. A shallower gradient can improve the separation between this compound and interfering peaks.
-
Change the Stationary Phase: If a standard C18 column is being used, consider a column with a different chemistry (e.g., a phenyl-hexyl or a polar-embedded column) to alter selectivity and improve separation.
-
Adjust Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency and reduce the impact of co-eluting species.
-
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Abiraterone and its N-Oxide Metabolite
| Analyte | Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Reference |
| Abiraterone | Protein Precipitation | 76% | Not specified | |
| This compound Sulfate | Solid-Phase Extraction (SPE) | 92.5 - 95.1% | 97.5 - 98.2% |
Note: Matrix Effect (%) is calculated as the ratio of the analyte response in the presence of matrix to the response in a neat solution, multiplied by 100. A value close to 100% indicates minimal ion suppression or enhancement.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol is adapted from a method for this compound Sulfate and is suitable for obtaining a clean extract.
-
Sample Pre-treatment:
-
Thaw frozen plasma samples at room temperature.
-
To 200 µL of plasma, add 20 µL of a suitable internal standard solution (e.g., deuterated this compound).
-
Add 600 µL of 0.1% formic acid in water and vortex for 30 seconds.
-
Centrifuge at 4000 x g for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning:
-
Place polymeric reversed-phase SPE cartridges (e.g., 30 mg/1 mL) on a vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol through them.
-
Equilibrate the cartridges by passing 1 mL of water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma supernatant onto the conditioned SPE cartridges at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridges with 1 mL of 5% methanol in water to remove polar interferences.
-
Apply a vacuum to dry the sorbent for 1-2 minutes.
-
-
Elution:
-
Elute the analyte with 1 mL of methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Protein Precipitation (PPT) for Abiraterone and its Metabolites from Human Plasma
This is a simpler, high-throughput method, but may result in more significant ion suppression compared to SPE.
-
Sample Preparation:
-
To 200 µL of a plasma sample in a polypropylene tube, add 800 µL of acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 5 minutes to ensure thorough protein precipitation.
-
Centrifuge the samples at 14,000 RPM for 5 minutes.
-
Transfer 250 µL of the clear supernatant to a clean polypropylene autosampler vial for injection into the LC-MS/MS system.
-
Visualizations
Caption: A simplified metabolic pathway of Abiraterone Acetate.
Caption: A typical sample preparation workflow for plasma analysis.
Caption: A logical workflow for diagnosing and troubleshooting ion suppression.
References
Technical Support Center: High-Sensitivity Detection of Abiraterone N-Oxide
Welcome to the technical support center for the analysis of Abiraterone N-Oxide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving sensitive and reliable low-level detection of this critical metabolite. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process for the detection of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Signal Intensity / Poor Sensitivity | Ion Suppression: Co-eluting matrix components, particularly phospholipids from plasma samples, can interfere with the ionization of this compound in the mass spectrometer source.[1][2] | Optimize Sample Preparation: Employ more rigorous cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[1][2] Phospholipid removal plates can also be effective.[1] Improve Chromatographic Separation: Modify the LC gradient to separate the analyte from the region of ion suppression. Consider using a different column chemistry, such as a phenyl-hexyl or embedded polar group (EPG) column, which may offer different selectivity. Optimize MS Source Conditions: Adjust parameters like spray voltage, gas flow, and temperature to maximize the ionization of this compound. |
| Suboptimal MS/MS Transition: The selected precursor and product ions (MRM transition) may not be the most intense for your instrument. | Optimize MRM Transitions: Infuse a pure standard of this compound into the mass spectrometer to identify the most abundant precursor ion. Then, perform a product ion scan to determine the most intense and stable fragment ions for monitoring. | |
| Analyte Degradation: Abiraterone and its metabolites can have limited stability in biological matrices at room temperature. | Proper Sample Handling: Keep plasma samples at 2–8°C for short-term storage (up to 24 hours) and frozen for long-term storage. Perform all sample preparation steps on ice or at reduced temperatures. Use polypropylene labware to avoid adsorption to glass surfaces. | |
| Poor Peak Shape (Tailing or Fronting) | Column Overload: Injecting too much sample onto the column. | Dilute the Sample: Reduce the concentration of the injected sample. |
| Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and chromatographic behavior of the analyte. | Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate for the chemical properties of this compound. Typically, a mobile phase with a modifier like 0.1% formic acid is used. | |
| Column Degradation: The analytical column may be contaminated or have lost its stationary phase. | Use a Guard Column: Protect the analytical column with a guard column. If performance degrades, wash the column according to the manufacturer's instructions or replace it. | |
| High Variability in Results | Inconsistent Sample Preparation: Variations in extraction efficiency between samples. | Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as deuterated this compound, can compensate for variability in sample preparation and matrix effects. Standardize Procedures: Ensure consistent timing and execution of all sample preparation steps. |
| Matrix Effects: Ion enhancement or suppression varying between different sample lots. | Matrix Effect Evaluation: Assess matrix effects by comparing the analyte response in post-spiked blank matrix extracts to that in a pure solution. If significant effects are observed, further optimization of sample cleanup and chromatography is necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for the low-level detection of this compound?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound in biological matrices due to its high sensitivity and selectivity. Triple quadrupole mass spectrometers operating in Multiple Reaction Monitoring (MRM) mode are typically used.
Q2: What are matrix effects and how can they impact the analysis of this compound?
A2: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix, such as plasma. This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which negatively affect the accuracy and precision of quantification. Phospholipids are a common cause of matrix effects in plasma samples.
Q3: What are the recommended sample preparation methods for this compound analysis?
A3: Protein precipitation is a simple and common method. However, for low-level detection, more advanced techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are often preferred to achieve cleaner extracts and reduce matrix effects.
Q4: Are there any known stability issues with this compound?
A4: Yes, Abiraterone has shown limited stability in fresh plasma and whole blood at room temperature. It is recommended to keep plasma samples at 2–8°C for short-term storage and frozen for long-term storage. One study noted that abiraterone and its metabolites were stable in human plasma at room temperature for 4 hours and at -80°C for 42 days. It is also advisable to use polypropylene labware to prevent adsorption.
Q5: How can I confirm that ion suppression is affecting my signal?
A5: A post-column infusion experiment is a definitive method to diagnose ion suppression. This involves infusing a constant flow of a pure this compound standard into the LC eluent after the analytical column while injecting a blank matrix sample. A dip in the baseline signal indicates the retention times where matrix components are causing ion suppression.
Experimental Protocols
Method 1: Protein Precipitation for Rapid Analysis
This method is suitable for rapid screening and when high sensitivity is not the primary concern.
Sample Preparation:
-
To 100 µL of plasma in a polypropylene microcentrifuge tube, add 300 µL of acetonitrile containing a suitable internal standard (e.g., Abiraterone-d4).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
LC-MS/MS Conditions:
| Parameter | Condition |
| LC Column | C18 reversed-phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B, ramp to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |
| Injection Volume | 5-10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Note: MRM transitions for this compound and the internal standard should be optimized on the specific mass spectrometer being used.
Method 2: Solid-Phase Extraction for High-Sensitivity Analysis
This method provides a cleaner sample extract, reducing matrix effects and improving sensitivity.
Sample Preparation:
-
Pre-treat 100 µL of plasma with an internal standard and 300 µL of acetonitrile to precipitate proteins, then centrifuge.
-
Condition a phospholipid removal SPE plate with methanol and then water.
-
Load the supernatant from the protein precipitation step onto the SPE plate.
-
Wash the wells with 5% methanol in water to remove polar interferences.
-
Elute this compound with 90% methanol in water.
-
Evaporate the eluate and reconstitute in the initial mobile phase.
LC-MS/MS Conditions: The LC-MS/MS conditions would be similar to Method 1, but the cleaner sample may allow for a larger injection volume if necessary.
Quantitative Data Summary
The following table summarizes the performance of a validated LC-MS/MS method for the quantification of this compound Sulfate.
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Calibration Range | 30 - 3000 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) |
| Precision (% CV) | < 15% (< 20% for LLOQ) |
| Selectivity | No significant interference from endogenous plasma components |
| Matrix Effect | Compensated by the use of a stable isotope-labeled internal standard |
LLOQ: Lower Limit of Quantification CV: Coefficient of Variation
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting workflow for low signal intensity.
References
Matrix effects in the analysis of Abiraterone N-Oxide from biological samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of Abiraterone N-Oxide from biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix, such as plasma or urine.[1] This phenomenon can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which negatively affects the accuracy, precision, and sensitivity of the quantification of this compound.[1][2] Biological matrices can suppress or enhance the ionization of the analyte, leading to inaccurate results.[3]
Q2: What are the most common causes of matrix effects in plasma samples?
A2: In biological samples like plasma, phospholipids are a primary cause of matrix effects, particularly ion suppression.[1] Other endogenous components such as salts, proteins, and other small molecule metabolites can also co-elute with the target analyte and interfere with the ionization process.
Q3: What are the primary strategies to mitigate or eliminate matrix effects?
A3: The three main strategies to overcome matrix effects are:
-
Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible before injecting the sample into the LC-MS/MS system. This can involve switching from a simple protein precipitation method to more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Improve Chromatographic Separation: Modifying the liquid chromatography (LC) method can help separate the this compound peak from the co-eluting matrix components.
-
Optimize Mass Spectrometer (MS) Source Conditions: Fine-tuning the ionization source parameters can help to selectively enhance the ionization of the target analyte over the interfering compounds.
Q4: Which sample preparation methods are recommended for this compound analysis?
A4: While protein precipitation (PPT) is a simple and common technique, it may not be sufficient to eliminate matrix effects. For cleaner sample extracts and reduced matrix effects, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are often more effective. The choice of method depends on the complexity of the matrix and the required sensitivity of the assay.
Q5: Are there any specific sample handling or stability issues to be aware of?
A5: Yes. The parent drug, abiraterone, has shown limited stability in fresh plasma and whole blood at room temperature. It is recommended to keep plasma samples at 2–8°C for short-term storage and frozen (ideally ≤ -40°C) for long-term storage. Adsorption to glass surfaces has also been reported, so using polypropylene labware for all sample handling and preparation steps is highly advisable to prevent analyte loss.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Ion Suppression | High concentration of co-eluting matrix components, especially phospholipids. | 1. Enhance Sample Cleanup: Switch from protein precipitation to a more effective method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to better remove phospholipids.2. Optimize Chromatography: Adjust the LC gradient to better separate this compound from interfering peaks. Consider using a different column chemistry, such as a phenyl-hexyl or embedded polar group (EPG) column, which may offer different selectivity.3. Optimize Source Conditions: Systematically optimize ESI source parameters, such as capillary voltage, cone voltage, and gas flow rates, to maximize the signal for your specific analyte. |
| High Signal Intensity / Ion Enhancement | Co-eluting matrix components are improving the ionization efficiency of the analyte. | 1. Improve Chromatographic Separation: Modify the LC gradient to resolve the analyte from the enhancing components.2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and is affected by matrix effects in the same way, thus compensating for signal enhancement and improving accuracy. |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Co-eluting matrix components are interfering with the peak shape.The analytical column is overloaded.The mobile phase pH is inappropriate for the analyte. | 1. Improve Sample Cleanup: Use SPE or LLE to remove interferences.2. Reduce Injection Volume: Dilute the sample or inject a smaller volume to prevent column overload.3. Adjust Mobile Phase: Ensure the mobile phase pH is suitable for this compound's chemical properties. Adding a small amount of a weak acid like formic acid can improve peak shape in positive ion mode. |
| High Variability in Results / Poor Reproducibility | Inconsistent sample handling and preparation procedures.Analyte adsorption to labware.Variable matrix effects between different samples. | 1. Standardize Procedures: Ensure consistent timing and execution for all steps, from sample collection to extraction.2. Use Polypropylene Labware: Avoid glass tubes and vials to prevent analyte loss due to adsorption.3. Implement a Robust Cleanup: Use a validated SPE protocol to ensure consistent removal of matrix interferences across all samples. |
Quantitative Data Summary
Table 1: Qualitative Comparison of Sample Preparation Methods
| Method | Complexity | Cost | Throughput | Selectivity (Cleanup) | Typical Impact on Matrix Effect |
| Protein Precipitation (PPT) | Low | Low | High | Low | Often insufficient for complete removal. |
| Liquid-Liquid Extraction (LLE) | Medium | Low | Medium | Medium | More effective than PPT. |
| Solid-Phase Extraction (SPE) | High | High | Medium | High | Generally provides the cleanest extracts and best reduction of matrix effects. |
Table 2: Typical Starting LC-MS/MS Parameters for this compound Analysis
| Parameter | Typical Setting | Reference |
| LC Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm) | |
| Mobile Phase A | 0.1% Formic Acid in Water | |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (ACN) or Methanol | |
| Flow Rate | 0.3 - 0.4 mL/min | |
| Ionization Mode | Electrospray Ionization (ESI), Positive | |
| MS Detection | Triple Quadrupole (Tandem MS) | |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) | |
| Precursor Ion [M+H]⁺ | ~m/z 446.2 | |
| Primary Product Ion | Resulting from the neutral loss of SO₃ (80 Da) |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Plasma Samples
This protocol provides a general method for the rapid cleanup of plasma samples.
-
Aliquoting: Pipette 100 µL of human plasma into a clean polypropylene microcentrifuge tube.
-
Internal Standard Addition: Add the internal standard solution (e.g., deuterated this compound in acetonitrile).
-
Precipitation: Add 300 µL of ice-cold acetonitrile. The 3:1 ratio of organic solvent to plasma is common.
-
Vortexing: Vortex the mixture vigorously for at least 30-60 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm or >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial or well plate for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol offers a more thorough cleanup to minimize matrix effects, based on a polymeric reversed-phase sorbent.
-
Sample Pre-treatment:
-
To 200 µL of plasma, add 600 µL of 0.1% formic acid in water.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 x g for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on a vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol.
-
Equilibrate the cartridges by passing 1 mL of water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma supernatant from step 1 onto the conditioned SPE cartridges.
-
Apply a gentle vacuum to allow the sample to pass through at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridges with 1 mL of 5% methanol in water to remove polar interferences.
-
Apply a vacuum to dry the sorbent completely for 1-2 minutes.
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Elute the analyte with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for the LC-MS/MS system. Vortex and transfer to an autosampler vial.
-
Visualizations
Caption: The concept of matrix effect in an MS ion source.
Caption: A logical workflow for troubleshooting matrix effects.
Caption: Comparison of PPT and SPE sample preparation workflows.
References
Troubleshooting poor peak shape in Abiraterone N-Oxide chromatography
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of Abiraterone N-Oxide. The following sections address specific problems with peak shape and provide detailed solutions and experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Peak Tailing
Q1: Why am I observing significant peak tailing with this compound?
A1: Peak tailing for this compound, a compound with basic nitrogen, is often caused by secondary interactions between the analyte and the stationary phase.[1][2][3] The primary cause is typically the interaction of the protonated amine group with acidic residual silanol groups on the silica-based column packing.[1][2] Other potential causes include column overload, inappropriate mobile phase pH, column degradation, or extra-column dead volume.
Troubleshooting Steps:
-
Optimize Mobile Phase pH: The pH of the mobile phase is a critical factor.
-
Low pH (e.g., < 3): At low pH, residual silanol groups are protonated and less likely to interact with the protonated this compound.
-
High pH (e.g., > 8): At high pH, the this compound is neutral, minimizing ionic interactions. This requires a pH-stable column.
-
Avoid pKa Range: Operating near the pKa of this compound can lead to the presence of both ionized and unionized forms, resulting in poor peak shape.
-
-
Use Mobile Phase Additives: Additives can mask silanol groups and improve peak shape.
-
Competing Base: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (typically 0.1-0.5%). TEA will preferentially interact with the active silanol sites. Note that TEA is not suitable for LC-MS applications due to ion suppression.
-
Volatile Modifiers for LC-MS: For LC-MS, use volatile additives like formic acid or ammonium hydroxide.
-
-
Select an Appropriate Column:
-
End-capped Columns: Use a column that is well end-capped to minimize the number of free silanol groups.
-
High Purity Silica: Columns packed with high-purity silica generally have fewer acidic silanol groups.
-
Different Stationary Phase: Consider a column with a different stationary phase, such as one with a polar-embedded group, which can provide alternative selectivity and improved peak shape for basic compounds.
-
-
Reduce Column Overload:
-
Decrease Injection Volume/Concentration: Injecting too much sample can saturate the stationary phase, leading to tailing. Dilute the sample or reduce the injection volume.
-
-
Check for System Issues:
-
Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce dead volume.
-
Column Contamination/Void: A contaminated guard column or a void at the head of the analytical column can cause peak tailing. Flush the column or replace it if necessary.
-
Issue 2: Peak Fronting
Q2: My chromatogram for this compound shows peak fronting. What are the likely causes and solutions?
A2: Peak fronting, where the peak is broader in the first half, is commonly caused by column overload (concentration or volume) or issues with the sample solvent. It can also result from poor column packing or a column void.
Troubleshooting Steps:
-
Address Column Overload: This is the most common cause of peak fronting.
-
Reduce Sample Concentration: Dilute your sample and reinject.
-
Decrease Injection Volume: Inject a smaller volume of your sample.
-
-
Ensure Sample Solvent Compatibility:
-
Solvent Strength: The sample solvent should be weaker than or of similar strength to the mobile phase. Dissolving the sample in a solvent much stronger than the mobile phase can cause the analyte to travel through the column inlet too quickly, leading to fronting.
-
Mobile Phase as Solvent: Whenever possible, dissolve your this compound sample in the initial mobile phase.
-
-
Check Column Health:
-
Column Collapse/Void: A physical change in the column bed, such as a void at the inlet, can cause peak fronting. This may require column replacement.
-
Poor Packing: Issues with the column packing can lead to non-uniform flow and result in fronting.
-
Issue 3: Split Peaks
Q3: I am observing split peaks for this compound. How can I troubleshoot this?
A3: Split peaks can be caused by several factors, including a blocked frit, a void in the column packing, or incompatibility between the sample solvent and the mobile phase. If only the this compound peak is splitting, it might be an issue with the separation itself, whereas if all peaks are split, it points to a problem before the column.
Troubleshooting Steps:
-
Investigate the Injection and Solvent:
-
Solvent Mismatch: A significant difference in strength or pH between the sample solvent and the mobile phase can cause peak splitting. Try dissolving the sample in the mobile phase.
-
Injection Volume: Injecting a smaller volume can sometimes resolve splitting caused by injection effects.
-
-
Examine the Column and Guard Column:
-
Blocked Frit: A partially blocked inlet frit on the column or guard column can disrupt the sample band, leading to a split peak. Replace the guard column or try back-flushing the analytical column.
-
Column Void/Contamination: A void or contamination at the head of the column can create different flow paths for the analyte, resulting in a split peak. Replacing the column is often the solution.
-
-
Optimize Chromatographic Conditions:
-
Temperature Mismatch: A significant difference between the mobile phase temperature and the column temperature can sometimes cause peak splitting. Ensure proper column thermostatting.
-
Mobile Phase pH near pKa: If the mobile phase pH is very close to the pKa of this compound, both the ionized and neutral forms may be present, potentially leading to a split or shouldered peak. Adjust the pH to be at least 1.5-2 units away from the pKa.
-
Data Presentation
Table 1: Effect of Mobile Phase pH on this compound Peak Shape
| Mobile Phase pH | Tailing Factor | Theoretical Plates | Observations |
| 2.5 | 1.1 | 12,500 | Symmetrical peak shape |
| 4.5 | 2.5 | 6,200 | Significant peak tailing |
| 6.0 | 3.1 | 4,100 | Severe peak tailing |
| 9.0 (with pH stable column) | 1.2 | 11,800 | Good peak symmetry |
Table 2: Effect of Mobile Phase Additive (Triethylamine) on Peak Tailing at pH 4.5
| TEA Concentration (%) | Tailing Factor | Theoretical Plates |
| 0.0 | 2.5 | 6,200 |
| 0.1 | 1.4 | 10,500 |
| 0.3 | 1.1 | 12,100 |
| 0.5 | 1.0 | 12,800 |
Experimental Protocols
Protocol 1: Method for Evaluating the Effect of Mobile Phase pH
-
Preparation of Mobile Phases:
-
Prepare a series of aqueous mobile phase buffers at different pH values (e.g., 2.5, 4.5, 6.0). A common buffer is phosphate or acetate.
-
For each pH, prepare the final mobile phase by mixing the aqueous buffer with the organic solvent (e.g., acetonitrile) in the desired ratio (e.g., 50:50 v/v).
-
-
System Equilibration:
-
Install the analytical column (e.g., a C18 column).
-
For each mobile phase, flush the HPLC system and equilibrate the column for at least 30 minutes or until a stable baseline is achieved.
-
-
Sample Analysis:
-
Prepare a standard solution of this compound in a weak solvent (e.g., the initial mobile phase).
-
Inject the standard solution and record the chromatogram for each mobile phase pH.
-
-
Data Evaluation:
-
Measure the tailing factor and the number of theoretical plates for the this compound peak at each pH.
-
Compare the results to determine the optimal pH for good peak shape.
-
Protocol 2: Optimization of Competing Base Concentration
-
Preparation of Mobile Phase with Additive:
-
Prepare the mobile phase at a pH that previously showed peak tailing (e.g., pH 4.5).
-
Create a series of mobile phases with varying concentrations of a competing base like triethylamine (e.g., 0.1%, 0.3%, 0.5% v/v).
-
-
System Equilibration and Analysis:
-
Equilibrate the column with each mobile phase composition as described in Protocol 1.
-
Inject the this compound standard for each mobile phase.
-
-
Data Analysis:
-
Evaluate the tailing factor and theoretical plates for each concentration of the additive.
-
Select the lowest concentration of the additive that provides a satisfactory peak shape.
-
Visualizations
Caption: Troubleshooting workflow for peak tailing of this compound.
Caption: Common peak shape problems and their primary causes and solutions.
References
Technical Support Center: Managing Adsorption of Abiraterone and its Metabolites
Frequently Asked Questions (FAQs)
Q1: Why is my Abiraterone solution concentration lower than expected?
A significant loss of Abiraterone from your solution is likely due to its adsorption to the surfaces of your laboratory equipment. Abiraterone is a lipophilic (fat-soluble) and hydrophobic (water-repellent) compound, which causes it to readily bind to surfaces, especially glass.[1][2] This phenomenon, known as non-specific binding (NSB), is common for hydrophobic drugs.[3][4]
Q2: What types of labware are most problematic for Abiraterone adsorption?
Glassware is particularly problematic for Abiraterone adsorption.[1] Studies have shown significant loss of the compound when stored in glass vials. While plastics are generally a better alternative, some degree of adsorption can still occur, primarily driven by hydrophobic interactions.
Q3: Are Abiraterone's metabolites also prone to adsorption?
While specific data on the adsorption of each metabolite is limited, it is reasonable to assume that they exhibit similar behavior due to their structural similarities to the parent compound. Abiraterone is metabolized into several compounds, including Δ⁴-Abiraterone, 3-keto-5α-Abiraterone, 3α-OH-5α-Abiraterone, and 3β-OH-5α-Abiraterone. Given the shared steroidal backbone, these metabolites are also likely to be hydrophobic and prone to adsorption.
Q4: How can I prevent or minimize the adsorption of Abiraterone and its metabolites?
Several strategies can be employed to minimize adsorption:
-
Choose the Right Labware: Use polypropylene (PP) or other low-adsorption plasticware instead of glass for all sample handling, preparation, and storage.
-
Modify Your Solvent: The addition of an organic solvent, such as acetonitrile or methanol, or a non-ionic surfactant (e.g., Tween-20, Triton X-100) to your aqueous solutions can help reduce hydrophobic interactions between Abiraterone and the labware surface.
-
Consider Surface Coatings: For specialized applications, labware with low-binding surfaces, often treated with materials like polyethylene glycol (PEG), can be used to further reduce non-specific binding.
-
Proper Solution Preparation: When preparing aqueous solutions from a stock dissolved in an organic solvent, ensure rapid and thorough mixing to prevent precipitation and minimize contact time with surfaces in a concentrated form.
Q5: What are the best practices for preparing and storing Abiraterone solutions?
-
Stock Solutions: Prepare stock solutions of Abiraterone Acetate in an appropriate organic solvent such as ethanol, DMSO, or DMF. It is recommended to purge the solvent with an inert gas before dissolving the compound. Store stock solutions at -20°C in small aliquots in polypropylene tubes to avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: Aqueous solutions of Abiraterone Acetate are not recommended for storage for more than one day. Always prepare fresh aqueous solutions for each experiment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or inconsistent analytical readings (e.g., in LC-MS/MS) | Adsorption of Abiraterone to glass autosampler vials or other components of the analytical system. | Switch to polypropylene autosampler vials and tubing. Incorporate a wash step with a strong organic solvent in your analytical method to reduce carry-over. |
| Precipitation of Abiraterone in cell culture media | The final concentration of the organic solvent from the stock solution is too high, or the final concentration of Abiraterone exceeds its solubility limit in the aqueous medium. | Decrease the final concentration of Abiraterone Acetate. Prepare a more diluted stock solution to minimize the volume of organic solvent added. Ensure rapid and thorough mixing upon dilution. |
| Loss of compound during sample filtration | Adsorption of the hydrophobic drug to the syringe filter membrane. | Select a syringe filter with a low-binding membrane material, such as polypropylene or polytetrafluoroethylene (PTFE). It is crucial to validate your filter choice to ensure minimal drug loss. |
| Inaccurate quantification in plasma samples | In addition to adsorption, Abiraterone is unstable in fresh plasma at room temperature, with significant degradation observed within a few hours. | Process plasma samples as quickly as possible, keeping them at 2-8°C during handling. For longer-term stability, samples should be stored at -40°C or colder. The use of an esterase inhibitor like bis(4-nitrophenyl) phosphate (BNPP) can stabilize Abiraterone in plasma for extended periods at room temperature. |
Quantitative Data Summary
Direct quantitative data for Abiraterone adsorption is not extensively published in a comparative format. However, the following table summarizes qualitative findings and general recommendations from the literature.
| Labware/Material | Adsorption Potential for Abiraterone | Recommendation |
| Glass | High | Avoid for all solutions and samples containing Abiraterone. |
| Polypropylene (PP) | Low | Recommended for all sample preparation, storage, and analysis. |
| Polystyrene (PS) | Moderate to High | Hydrophobic drugs are known to adsorb to polystyrene. Use with caution and preferably opt for polypropylene or low-binding plates. |
| Low-Adsorption Microplates | Very Low | Can reduce non-specific adsorption to below 15% for many hydrophobic drugs. Recommended for sensitive assays. |
| Syringe Filters (various) | Variable | Adsorption is filter- and drug-specific. Polypropylene and PTFE filters generally show lower adsorption for hydrophobic compounds. Validation is essential. |
Experimental Protocols
Protocol for Assessing Adsorption of Abiraterone to Labware
This protocol provides a general method to quantify the loss of Abiraterone due to adsorption to different labware materials.
1. Materials:
- Abiraterone standard
- Organic solvent (e.g., HPLC-grade ethanol or DMSO)
- Aqueous buffer (e.g., PBS, pH 7.2)
- Labware to be tested (e.g., glass vials, polypropylene tubes, polystyrene plates)
- Control "low-binding" tubes (e.g., siliconized or PEG-coated polypropylene)
- Analytical instrument (e.g., HPLC-UV or LC-MS/MS)
2. Procedure:
- Prepare a Stock Solution: Dissolve Abiraterone in the chosen organic solvent to create a concentrated stock solution (e.g., 1 mg/mL).
- Prepare a Working Solution: Dilute the stock solution in the aqueous buffer to a final concentration relevant to your experiments (e.g., 1 µg/mL). The final percentage of organic solvent should be kept low (e.g., <1%) to mimic experimental conditions.
- Incubation:
- Aliquot the working solution into the different types of labware being tested (e.g., 1 mL into a glass vial, 1 mL into a polypropylene tube).
- Include a control tube known for its low-binding properties.
- Prepare a "time zero" sample by immediately transferring an aliquot of the working solution into a polypropylene autosampler vial containing an equal volume of organic solvent (e.g., acetonitrile) to prevent any further adsorption. This will serve as the reference for 100% recovery.
- Incubate the test labware for a period relevant to your experimental workflow (e.g., 4 hours) at a controlled temperature (e.g., room temperature or 4°C).
- Sample Collection: After incubation, carefully transfer the solution from each test container into a fresh polypropylene tube.
- Extraction (Optional but Recommended): To determine the amount of Abiraterone adsorbed to the surface, you can perform an extraction step. Add a strong organic solvent (e.g., acetonitrile or methanol) to the now-empty test containers, vortex or sonicate to dissolve the adsorbed compound, and then collect the solvent.
- Analysis:
- Analyze the concentration of Abiraterone in the solutions collected in step 4 and the extracts from step 5 using a validated HPLC or LC-MS/MS method.
- Compare the concentration of Abiraterone in the incubated solutions to the "time zero" sample to calculate the percentage of loss.
- The amount of Abiraterone recovered in the extraction step (step 5) should correspond to the amount lost from the solution.
3. Data Interpretation:
- Calculate the percentage of Abiraterone recovered from each labware type: (Concentration in test sample / Concentration in "time zero" sample) * 100.
- A lower recovery percentage indicates a higher degree of adsorption to the labware.
Visualizations
References
- 1. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for Simultaneous Analysis of Abiraterone and its N-Oxide
Welcome to the technical support center for the simultaneous analysis of Abiraterone and its N-Oxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for the simultaneous analysis of Abiraterone and its N-Oxide in biological matrices?
A1: The most prevalent and robust technique is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This method offers high sensitivity and selectivity, which is crucial for accurately quantifying parent drugs and their metabolites in complex biological samples like plasma and serum.[2] While RP-HPLC with UV detection methods exist, they may lack the sensitivity required for low-level metabolite quantification.[4]
Q2: What are the critical pre-analytical considerations for sample handling and storage?
A2: Sample integrity is paramount for accurate results. Key considerations include:
-
Stability: Abiraterone can be unstable in whole blood and plasma at room temperature. It is recommended to process samples on ice and store plasma at -80°C, where Abiraterone and its metabolites have shown stability for at least 42 days.
-
Adsorption: Abiraterone has a tendency to adsorb to glass surfaces, leading to inaccurate quantification. It is essential to use polypropylene vials and labware throughout the sample preparation and analysis process.
-
Anticoagulant: EDTA is a commonly used anticoagulant for plasma collection in published methods.
Q3: What are the recommended sample preparation techniques?
A3: The choice of sample preparation method depends on the desired level of cleanliness and the matrix.
-
Protein Precipitation (PPT): This is a simple and rapid method, often using acetonitrile, and is suitable for high-throughput analysis.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract compared to PPT, which helps in reducing matrix effects.
-
Solid-Phase Extraction (SPE): While more labor-intensive, SPE can offer the cleanest samples, significantly minimizing matrix interference.
Q4: How can I avoid carry-over in my LC-MS/MS system?
A4: Carry-over is a common issue with hydrophobic compounds like Abiraterone. To mitigate this:
-
Incorporate a strong organic solvent wash in the autosampler needle wash sequence.
-
Optimize the chromatographic gradient to include a high organic phase wash at the end of each run to elute any retained compounds from the column.
-
Using a third mobile phase consisting of 1% formic acid in acetonitrile has been shown to reduce carry-over to acceptable limits.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. | Adjust the mobile phase pH. For Abiraterone, which is a basic compound, a mobile phase with a low pH (e.g., using 0.1% formic acid) can improve peak shape. |
| Column degradation. | Replace the analytical column. | |
| Co-elution with interfering substances. | Optimize the chromatographic gradient to improve separation. Consider a cleaner sample preparation method like LLE or SPE. | |
| Inconsistent Results / Poor Reproducibility | Analyte instability in the autosampler. | Ensure the autosampler is temperature-controlled (e.g., 4°C) to maintain sample stability. |
| Adsorption of analytes to surfaces. | Use polypropylene vials and plates to prevent adsorption. | |
| Inconsistent sample preparation. | Ensure precise and consistent execution of the sample preparation protocol. Use of an internal standard is crucial. | |
| Low Signal Intensity / Poor Sensitivity | Ion suppression due to matrix effects. | Use a stable isotope-labeled internal standard (e.g., Abiraterone-d4) to compensate for matrix effects. Optimize the sample preparation method to remove interfering matrix components. Modify the chromatographic method to separate the analytes from the matrix components. |
| Suboptimal mass spectrometer settings. | Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature) and MRM transitions for both Abiraterone and Abiraterone N-Oxide. | |
| Co-elution of Abiraterone and its N-Oxide | Insufficient chromatographic separation. | Use a high-resolution analytical column (e.g., C18) and optimize the gradient elution profile. A longer column may also improve separation. |
Experimental Protocols
LC-MS/MS Method for Simultaneous Analysis
This protocol is a synthesis of validated methods found in the literature.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample in a polypropylene tube, add 300 µL of acetonitrile containing the internal standard (e.g., Abiraterone-d4).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean polypropylene vial for LC-MS/MS analysis.
2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol mixture |
| Flow Rate | 0.4 - 0.5 mL/min |
| Gradient Elution | A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step. |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
3. Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be optimized for the specific instrument |
| Abiraterone | m/z 350 → 156 |
| This compound | Requires determination via infusion |
| Abiraterone-d4 (IS) | m/z 354 → 160 |
| Source Parameters | Capillary Voltage, Cone Voltage, Desolvation Temperature, and Gas Flow should be optimized for maximum signal intensity. |
Visualizations
Caption: A typical experimental workflow for sample preparation and analysis.
Caption: A logical workflow for troubleshooting poor chromatographic peak shape.
References
- 1. Simultaneous determination of abiraterone and its five metabolites in human plasma by LC-MS/MS: Application to pharmacokinetic study in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development and validation of a novel LC-MS/MS method for simultaneous determination of abiraterone and its seven steroidal metabolites in human serum: Innovation in separation of diastereoisomers without use of a chiral column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validated RP-HPLC/UV method for the quantitation of abiraterone in rat plasma and its application to a pharmacokinetic study in rats. | Semantic Scholar [semanticscholar.org]
Validation & Comparative
Abiraterone N-Oxide vs. Abiraterone Sulfate: A Comparative Guide to Biomarkers of Drug Exposure
For Researchers, Scientists, and Drug Development Professionals
Abiraterone acetate, a prodrug of the potent CYP17A1 inhibitor abiraterone, is a standard-of-care treatment for metastatic castration-resistant prostate cancer (mCRPC). Significant inter-individual variability in patient response to abiraterone highlights the critical need for reliable biomarkers to monitor drug exposure and optimize therapy. Following administration, abiraterone is extensively metabolized, with abiraterone N-oxide sulfate and abiraterone sulfate emerging as the two most abundant circulating metabolites.[1][2] This guide provides an objective comparison of these two major metabolites as potential biomarkers of abiraterone exposure, supported by experimental data and detailed methodologies.
Quantitative Data Comparison
While both this compound sulfate and abiraterone sulfate are major metabolites, their pharmacokinetic profiles can differ. The following table summarizes key pharmacokinetic parameters from a study in healthy volunteers following a single oral dose of abiraterone acetate.
| Metabolite | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | t1/2 (h) |
| Abiraterone Sulfate | 16.3 ± 4.5 | 4.0 (2.0 - 6.0) | 247.9 ± 58.6 | 10.9 ± 2.4 |
| This compound Sulfate | 1.8 ± 0.5 | 4.0 (2.0 - 8.0) | 33.7 ± 9.8 | 12.6 ± 3.1 |
| Data presented as mean ± standard deviation for Cmax, AUC0-t, and t1/2, and as median (range) for Tmax. Data sourced from Hu et al. (2022).[2] |
Clinical Significance and Biomarker Potential
Currently, both this compound sulfate and abiraterone sulfate are considered pharmacologically inactive.[2][3] Their primary relevance is in understanding the overall metabolic profile and clearance of abiraterone.
This compound Sulfate: Emerging evidence suggests that N-oxide abiraterone sulfate is a promising biomarker for systemic drug exposure. Its long half-life may offer a more stable measure of drug exposure over time compared to the parent drug, abiraterone, which exhibits greater pharmacokinetic variability. Monitoring its levels could provide a more integrated measure of drug exposure, potentially less influenced by factors like food intake. However, direct evidence linking N-oxide abiraterone sulfate levels to clinical outcomes such as progression-free survival (PFS) or overall survival (OS) is still an active area of research.
Abiraterone Sulfate: As a major metabolite, abiraterone sulfate levels also reflect the metabolic clearance of the active drug. However, its utility as a predictive biomarker for clinical efficacy has not been firmly established.
In contrast, some studies have focused on the parent drug, abiraterone, and its active metabolite, Δ4-abiraterone (D4A). A minimum plasma concentration (Cmin) of abiraterone ≥ 8.4 ng/mL has been associated with longer progression-free survival in some patient cohorts. The clinical utility of D4A as a biomarker is also under investigation, with some studies suggesting it has more potent antitumor activity than abiraterone itself.
Abiraterone Metabolic Pathway
Abiraterone acetate, an orally administered prodrug, is rapidly converted to its active form, abiraterone. Abiraterone then undergoes extensive metabolism, primarily in the liver, through two main pathways: sulfation and N-oxidation followed by sulfation. The formation of N-oxide abiraterone sulfate is a two-step process catalyzed by Cytochrome P450 3A4 (CYP3A4) and Sulfotransferase 2A1 (SULT2A1). Abiraterone sulfate and N-oxide abiraterone sulfate are the two most abundant circulating metabolites, each accounting for approximately 43% of the total abiraterone exposure in plasma.
Caption: Simplified metabolic pathway of abiraterone acetate.
Experimental Protocols
The gold standard for the accurate quantification of this compound sulfate and abiraterone sulfate in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.
Sample Preparation: Protein Precipitation
-
Sample Collection: Collect whole blood from patients into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Separate plasma by centrifugation.
-
Protein Precipitation: To a 100 µL plasma sample in a polypropylene microcentrifuge tube, add 300 µL of acetonitrile containing a suitable internal standard (e.g., deuterated N-oxide abiraterone sulfate or abiraterone-d4).
-
Vortexing: Vortex the mixture for 30 seconds to 5 minutes to ensure thorough protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 5-10 minutes.
-
Supernatant Transfer: Transfer the clear supernatant to a clean tube or autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is typically used.
-
Chromatographic Separation: Separation is achieved using a C18 reversed-phase column with gradient elution. The mobile phase often consists of an aqueous component with a weak acid like formic acid and an organic component such as acetonitrile.
-
Ionization Mode: Analysis can be performed in either positive or negative ion mode, with optimization required for the specific analyte and instrument.
-
Quantification: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.
Caption: General experimental workflow for LC-MS/MS analysis.
Conclusion
Both this compound sulfate and abiraterone sulfate are major, pharmacologically inactive metabolites that are crucial for understanding the disposition of abiraterone. While N-oxide abiraterone sulfate shows promise as a stable biomarker for systemic drug exposure due to its pharmacokinetic profile, its direct correlation with clinical outcomes requires further validation. Current research also points towards the parent drug, abiraterone, and the active metabolite, D4A, as having a more established link to treatment efficacy. For drug development professionals, continued research into the exposure-response relationships of all major abiraterone metabolites will be essential for personalizing therapy and improving patient outcomes.
References
A Comparative Guide to the Pharmacokinetic Profiles of Abiraterone and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of the anti-prostate cancer drug Abiraterone and its principal metabolites. The information presented herein, supported by experimental data, is intended to facilitate a deeper understanding of the drug's disposition and to support further research and development in this area.
Introduction
Abiraterone acetate, a prodrug, is orally administered and rapidly converted to its active form, Abiraterone. Abiraterone is a potent inhibitor of CYP17A1, a critical enzyme in androgen biosynthesis, and is a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC). The metabolism of Abiraterone is extensive, leading to several metabolites, some of which are pharmacologically active and contribute to the drug's overall clinical profile. Understanding the comparative pharmacokinetics of Abiraterone and its metabolites is crucial for optimizing therapeutic strategies and for the development of novel analogs.
Data Presentation: Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for Abiraterone and its major metabolites. It is important to note that the data for Abiraterone was obtained from studies in patients with metastatic castration-resistant prostate cancer (mCRPC) receiving a 1000 mg daily dose, which is the standard therapeutic regimen. In contrast, the comprehensive pharmacokinetic data for the metabolites were derived from a study in healthy Chinese volunteers following a single 250 mg oral dose of Abiraterone acetate. While this provides a valuable comparison, direct extrapolation of metabolite kinetics to a patient population on a higher, chronic dosing schedule should be done with caution.
| Analyte | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | T½ (hr) | Study Population & Dose |
| Abiraterone | 226 ± 178 | ~2 | 1173 ± 690 | ~12 | mCRPC Patients (1000 mg)[1] |
| Δ⁴-abiraterone (D4A) | 1.1 ± 0.4 | 4.0 (2.0 - 6.0) | 16.5 ± 6.8 | 12.0 ± 4.1 | Healthy Volunteers (250 mg) |
| 3-keto-5α-abiraterone | 0.4 ± 0.2 | 6.0 (4.0 - 8.0) | 7.9 ± 5.0 | 12.5 ± 5.5 | Healthy Volunteers (250 mg) |
| Abiraterone N-oxide | 0.2 ± 0.1 | 4.0 (2.0 - 8.0) | 3.2 ± 1.6 | 13.5 ± 3.8 | Healthy Volunteers (250 mg) |
| Abiraterone sulfate | 16.3 ± 4.5 | 4.0 (2.0 - 6.0) | 247.9 ± 58.6 | 10.9 ± 2.4 | Healthy Volunteers (250 mg) |
| N-oxide abiraterone sulphate | 1.8 ± 0.5 | 4.0 (2.0 - 8.0) | 33.7 ± 9.8 | 12.6 ± 3.1 | Healthy Volunteers (250 mg) |
Cmax, AUC, and T½ are presented as mean ± standard deviation. Tmax is presented as median (range).
In a study with mCRPC patients receiving a 1000 mg daily dose of abiraterone acetate, the mean plasma trough concentrations (Cmin) for Abiraterone and its active metabolite Δ⁴-abiraterone (D4A) were found to be 12.6 ± 6.8 ng/mL and 1.6 ± 1.3 ng/mL, respectively[2].
Experimental Protocols
The quantification of Abiraterone and its metabolites in biological matrices is predominantly achieved through Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Protocol: Quantification of Abiraterone and its Metabolites in Human Plasma by LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add an internal standard solution (e.g., deuterated Abiraterone).
-
Precipitate plasma proteins by adding 400 µL of acetonitrile.
-
Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Carefully transfer the clear supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.
-
-
LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is typically used for separation.
-
Mobile Phase: A gradient elution using two mobile phases is common.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.
-
Column Temperature: The column is often maintained at around 40°C to ensure reproducible chromatography.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and the internal standard are monitored.
-
-
Visualizations
The following diagrams illustrate the metabolic pathway of Abiraterone and a typical experimental workflow for its pharmacokinetic analysis.
Caption: Metabolic Pathway of Abiraterone Acetate.
Caption: Experimental Workflow for Pharmacokinetic Analysis.
References
Unraveling the Spectrum of Abiraterone N-Oxide Formation: A Comparative Guide to Inter-Individual Variability
For Researchers, Scientists, and Drug Development Professionals
Abiraterone, a cornerstone in the management of advanced prostate cancer, exhibits a complex metabolic profile characterized by significant inter-individual variability. This guide provides a comprehensive comparison of the formation of Abiraterone N-Oxide, a major metabolite, supported by experimental data and detailed methodologies. Understanding the nuances of this variability is paramount for optimizing therapeutic strategies and personalizing treatment regimens.
Quantitative Insights into Pharmacokinetic Variability
The plasma concentrations of abiraterone and its metabolites can vary substantially among patients, influencing both efficacy and toxicity. The following table summarizes the reported variability in key pharmacokinetic parameters.
| Analyte | Pharmacokinetic Parameter | Reported Inter-Individual Variability (CV%) | Key Contributing Factors | Reference |
| Abiraterone | Drug Trough Level (DTL) | 61% | Genetic polymorphisms, food effects, drug-drug interactions | |
| Cmax (single dose) | ~140% | Food effects, formulation | ||
| AUC0–24h (single dose) | ~107% | Food effects, formulation | ||
| Δ4-abiraterone (D4A) | Drug Trough Level (DTL) | 61% | Genetic polymorphisms in metabolizing enzymes | |
| This compound Sulfate | Plasma Concentration | High (quantitative range not consistently reported across studies) | Activity of CYP3A4 and SULT2A1 enzymes, genetic polymorphisms |
Note: CV% (Coefficient of Variation) is a measure of relative variability. A higher CV% indicates greater inter-individual variability. While specific CV% for this compound is not consistently reported, its formation is directly linked to the highly variable upstream metabolism of abiraterone.
Deciphering the Metabolic Cascade: The Pathway of Abiraterone Transformation
Abiraterone undergoes extensive metabolism primarily through two major pathways: sulfation and N-oxidation. The formation of this compound is a critical step in its biotransformation, mediated by the cytochrome P450 enzyme CYP3A4, followed by sulfation by Sulfotransferase 2A1 (SULT2A1) to form this compound sulfate, one of the two main circulating inactive metabolites.
Caption: Metabolic pathway of Abiraterone.
Experimental Corner: Quantifying this compound
The accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies. The gold-standard methodology is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocol: Quantification of this compound Sulfate in Human Plasma by LC-MS/MS
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a polypropylene microcentrifuge tube, add 300 µL of acetonitrile containing a suitable internal standard (e.g., deuterated this compound sulfate).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a clean autosampler vial for analysis.
2. Chromatographic Separation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile/methanol).
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
3. Mass Spectrometric Detection
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode, depending on the analyte's properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound sulfate and the internal standard are monitored.
Caption: Experimental workflow for LC-MS/MS analysis.
The Genetic Underpinnings of Variability
A significant driver of the observed inter-individual differences in this compound formation lies within our genes. Polymorphisms, or variations, in the genes encoding the primary metabolizing enzymes can lead to altered enzyme activity and, consequently, variable drug exposure.
-
CYP3A4: As a key enzyme in the N-oxidation of abiraterone, genetic variations in CYP3A4 can influence the rate of this metabolic step. Individuals with certain CYP3A4 alleles may exhibit either faster or slower metabolism, leading to lower or higher plasma concentrations of the parent drug and its N-oxide metabolite.
-
SULT2A1: This enzyme is responsible for the sulfation of both abiraterone and this compound. Polymorphisms in the SULT2A1 gene can impact the efficiency of this conjugation reaction, further contributing to the variability in the levels of the sulfated metabolites.
-
Other Genes: Research also points to the influence of polymorphisms in other genes, such as SLCO2B1 (an influx transporter) and TSPYL family genes (transcriptional regulators of CYPs), on the overall pharmacokinetics and response to abiraterone.
Concluding Remarks
The formation of this compound is a highly variable process influenced by a confluence of factors, with genetic polymorphisms in metabolizing enzymes playing a pivotal role. The provided data and methodologies offer a framework for researchers and clinicians to better understand and investigate this variability. Further studies focusing on the precise quantification of this compound across diverse patient populations and correlating these levels with clinical outcomes are warranted. A deeper appreciation of this metabolic heterogeneity will undoubtedly pave the way for more effective and personalized prostate cancer therapy.
Comparative Analysis of Abiraterone Metabolism Across Diverse Patient Populations: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of abiraterone metabolism in various patient populations, intended for researchers, scientists, and drug development professionals. Abiraterone, a cornerstone in the treatment of advanced prostate cancer, exhibits significant inter-individual variability in its pharmacokinetic profile. Understanding how factors such as organ function, genetic makeup, and ethnicity influence its metabolism is critical for optimizing therapeutic strategies and personalizing treatment. This document synthesizes experimental data on abiraterone's metabolic pathways, pharmacokinetic parameters, and the methodologies used to obtain these findings.
Executive Summary
Abiraterone acetate, a prodrug, is rapidly converted to its active form, abiraterone. The metabolism of abiraterone is complex, primarily involving sulfation by sulfotransferase 2A1 (SULT2A1) and oxidation by cytochrome P450 3A4 (CYP3A4) to form inactive metabolites. Concurrently, abiraterone can be converted to a more potent active metabolite, Δ⁴-abiraterone (D4A). The disposition of abiraterone is significantly affected by patient-specific factors. Notably, moderate to severe hepatic impairment drastically increases exposure to abiraterone, necessitating dose adjustments. While renal impairment appears to have a less pronounced effect on its pharmacokinetics. Genetic polymorphisms in enzymes and transporters like SLCO2B1 have been shown to alter abiraterone's plasma concentrations. Emerging evidence also points towards racial differences in abiraterone metabolism and clinical outcomes, highlighting the need for further investigation in diverse populations.
Data Presentation: Pharmacokinetic Parameters of Abiraterone
The following tables summarize the key pharmacokinetic parameters of abiraterone in different patient populations based on available experimental data.
Table 1: Pharmacokinetics of Abiraterone in Healthy Subjects vs. Patients with Metastatic Castration-Resistant Prostate Cancer (mCRPC)
| Parameter | Healthy Subjects | mCRPC Patients | Fold Change (mCRPC vs. Healthy) | Reference |
| Apparent Clearance (CL/F; L/h) | 2,240 | 1,550 | 0.69 | [1] |
| Apparent Central Volume of Distribution (Vc/F; L) | 5,620 | 5,620 | 1.0 | [1] |
| Apparent Peripheral Volume of Distribution (Vp/F; L) | 17,400 | 17,400 | 1.0 | [1] |
Table 2: Influence of Hepatic Impairment on Abiraterone Pharmacokinetics (Single 1,000 mg Dose)
| Population | Cmax (ng/mL) | AUC∞ (ng·h/mL) | Fold Change in AUC∞ (vs. Healthy) | Reference |
| Healthy Controls | 138 ± 65 | 737 ± 399 | - | [2] |
| Mild Hepatic Impairment | 158 ± 49 | 808 ± 344 | ~1.1 | [2] |
| Moderate Hepatic Impairment | 266 ± 189 | 2899 ± 1295 | ~4.0 |
Table 3: Influence of End-Stage Renal Disease (ESRD) on Abiraterone Pharmacokinetics (Single 1,000 mg Dose)
| Population | Cmax (ng/mL) | AUC0-last (ng·h/mL) | AUC∞ (ng·h/mL) | Reference |
| Healthy Controls | 114 ± 40 | 694 ± 292 | 724 ± 301 | |
| ESRD | 108 ± 57 | 711 ± 467 | 752 ± 495 |
Table 4: Pharmacokinetics of Abiraterone in Healthy Chinese Volunteers (Fasted State)
| Formulation | Dose | Cmax (ng/mL) | AUCt (ng·h/mL) | AUC∞ (ng·h/mL) | Reference |
| Test | 250 mg | 27.02 ± 14.21 | 125.30 ± 82.41 | 133.70 ± 83.99 | |
| Reference (ZYTIGA®) | 250 mg | - | - | - |
Table 5: Impact of SLCO2B1 rs1077858 Polymorphism on Abiraterone Pharmacokinetics in Healthy Chinese Volunteers (Fasted State)
| Genotype | Cmax (ng/mL) | AUC0-t (ng·h/mL) | Reference |
| AA/AG | 22.84 (18.61 - 28.03) | 110.15 (88.62 - 136.93) | |
| GG | 41.01 (28.89 - 58.21) | 201.21 (139.63 - 290.00) |
Experimental Protocols
Protocol 1: Quantification of Abiraterone and its Metabolites in Human Plasma by LC-MS/MS
This protocol outlines a typical method for the simultaneous determination of abiraterone and its metabolites in human plasma.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a polypropylene tube, add 20 µL of an internal standard working solution (e.g., abiraterone-d4).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
2. Liquid Chromatography (LC) Conditions
-
LC System: Shimadzu Nexera UPLC system or equivalent.
-
Column: Zorbax Eclipse Plus C18 (150 x 2.1 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol:acetonitrile (60:40, v/v).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Gradient Elution: A suitable gradient to separate abiraterone and its metabolites.
3. Tandem Mass Spectrometry (MS/MS) Conditions
-
MS System: AB Sciex QTRAP 5500 or equivalent.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (m/z):
-
Abiraterone: 350.3 → 156.1
-
Abiraterone-d4 (IS): 354.3 → 160.1
-
(Transitions for other metabolites such as D4A and abiraterone sulfate would be optimized and included).
-
-
Ion Source Parameters: Optimized for maximum sensitivity (e.g., ion spray voltage, temperature, gas flows).
4. Method Validation
-
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.
Protocol 2: In Vitro Metabolism of Abiraterone using Human Liver Microsomes
This protocol describes a general procedure to study the metabolism of abiraterone in vitro.
1. Materials
-
Pooled human liver microsomes (HLM).
-
Abiraterone stock solution (e.g., in DMSO).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Potassium phosphate buffer (pH 7.4).
-
Acetonitrile (for reaction termination).
-
Internal standard.
-
LC-MS/MS system.
2. Incubation Procedure
-
In a microcentrifuge tube, pre-incubate human liver microsomes (e.g., 0.2 mg/mL final protein concentration) in potassium phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the abiraterone substrate (e.g., 1 µM final concentration) and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the mixture to precipitate the microsomal proteins.
-
Analyze the supernatant for the disappearance of the parent drug and the formation of metabolites using a validated LC-MS/MS method.
3. Data Analysis
-
Calculate the rate of metabolism from the linear portion of the substrate depletion versus time curve.
-
Identify and quantify metabolites by comparing their retention times and mass spectra with those of authentic standards.
Mandatory Visualization
References
- 1. Population pharmacokinetic analysis of abiraterone in chemotherapy-naïve and docetaxel-treated patients with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of food and polymorphisms in SLCO2B1, CYP3A4 and UGT1A4 on pharmacokinetics of abiraterone and its metabolites in Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Abiraterone N-Oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Abiraterone N-Oxide, a significant metabolite of the anti-prostate cancer drug Abiraterone. The selection of a robust and reliable analytical method is critical for accurate pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document outlines the experimental protocols and performance characteristics of the two primary analytical techniques employed for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
The cross-validation of these methods is essential to ensure the consistency and reliability of data, particularly when transferring methods between laboratories or employing different analytical techniques within a single study. This guide presents a structured comparison to aid researchers in selecting the most appropriate method for their specific needs and in understanding the principles of cross-validation.
Comparative Analysis of Analytical Methods
The two predominant methods for the quantification of this compound in biological matrices are LC-MS/MS and HPLC-UV. Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, and applicability.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the gold standard for bioanalytical studies due to its high sensitivity and selectivity. It allows for the accurate quantification of analytes at very low concentrations, even in complex biological matrices.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a more accessible and cost-effective technique. While generally less sensitive than LC-MS/MS, modern HPLC systems can provide adequate performance for many applications, particularly for the analysis of bulk drug substances or in situations where high sample concentrations are expected.[1]
A direct head-to-head comparison of different extraction techniques for Abiraterone metabolites, including the N-oxide sulfate, has been performed, highlighting the importance of the sample preparation step in the analytical workflow.
Quantitative Data Summary
The following tables summarize the performance characteristics of LC-MS/MS and HPLC-UV methods for the analysis of Abiraterone and its metabolites. It is important to note that specific performance for this compound may vary, and method validation should be performed for the specific analyte and matrix of interest.
Table 1: Performance Characteristics of LC-MS/MS Methods for Abiraterone and its Metabolites
| Parameter | Abiraterone | This compound Sulfate | Reference |
| Linearity Range | 1–500 ng/mL | 30-3000 ng/mL | [2][3] |
| Accuracy | 95–102% | Within ±15% of nominal | [2] |
| Precision (%CV) | < 13.4% | Within ±15% of nominal | |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 30 ng/mL |
Table 2: Performance Characteristics of HPLC-UV Methods for Abiraterone
| Parameter | Abiraterone | Reference |
| Linearity Range | 93.4-3251 ng/mL | |
| Accuracy (% Recovery) | 99.34 - 100.07% | |
| Precision (%RSD) | 0.56-7.18% | |
| Limit of Detection (LOD) | 0.23 µg/mL | |
| Limit of Quantification (LOQ) | 0.70 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods.
LC-MS/MS Method for this compound Sulfate
This protocol is based on established methods for the quantification of Abiraterone metabolites in human plasma.
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of human plasma in a polypropylene tube, add 800 µL of acetonitrile containing the internal standard (e.g., deuterated this compound).
-
Vortex the mixture for 5 minutes to precipitate proteins.
-
Centrifuge the samples at 14,000 RPM for 5 minutes.
-
Transfer 250 µL of the supernatant to a clean autosampler vial for analysis.
2. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
3. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode may be optimized.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor and product ions for this compound and the internal standard need to be determined by direct infusion and optimization.
General HPLC-UV Method for Abiraterone and Related Compounds
This protocol is a generalized procedure based on published methods for Abiraterone. Optimization for this compound would be required.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To a plasma sample, add an internal standard (e.g., a structurally similar compound).
-
Perform liquid-liquid extraction using an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
2. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength determined by the absorption maximum of this compound (e.g., around 252 nm for Abiraterone).
Mandatory Visualizations
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Caption: A generalized workflow for the cross-validation of two analytical methods.
Method Selection Logic
The choice of an analytical method depends on several factors. The following diagram presents a logical flow for selecting an appropriate method.
References
A Comparative Guide to the In Vitro and In Vivo Metabolism of Abiraterone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic profiles of abiraterone, a key therapeutic agent in the treatment of castration-resistant prostate cancer, under both in vitro and in vivo conditions. Understanding the metabolic fate of abiraterone is crucial for optimizing its therapeutic efficacy, anticipating drug-drug interactions, and designing next-generation androgen synthesis inhibitors. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the metabolic pathways to support further research and development.
Executive Summary
Abiraterone undergoes extensive metabolism, resulting in a complex profile of metabolites that differ significantly between in vitro and in vivo systems. In vivo, the dominant circulating metabolites in human plasma are pharmacologically inactive conjugates: abiraterone sulfate and N-oxide abiraterone sulfate, each comprising approximately 43% of the total drug exposure. Another significant in vivo pathway involves the conversion of abiraterone to the active metabolite Δ⁴-abiraterone (D4A), which is further metabolized into various 5α- and 5β-reduced species.
In contrast, in vitro studies, particularly those utilizing rat liver microsomes, have predominantly identified hydroxylated metabolites. While these studies provide valuable insights into potential metabolic pathways, they do not fully recapitulate the conjugation reactions that are prevalent in vivo. This guide will delve into these differences, presenting the available quantitative data and the experimental methodologies used to generate these findings.
Data Presentation: Quantitative Comparison of Abiraterone Metabolites
The following tables summarize the quantitative data on the major metabolites of abiraterone identified in both in vitro and in vivo studies.
Table 1: Major Abiraterone Metabolites Identified In Vivo (Human Plasma)
| Metabolite | Relative Abundance (% of Total Exposure) | Key Enzymes Involved | Pharmacological Activity |
| Abiraterone Sulfate | ~43% | SULT2A1 | Inactive |
| N-oxide Abiraterone Sulfate | ~43% | CYP3A4, SULT2A1 | Inactive |
| Δ⁴-abiraterone (D4A) | Variable, less abundant than sulfated metabolites | 3βHSD | Active |
| 3-keto-5α-abiraterone | More abundant than D4A in some patients | SRD5A1, SRD5A2 | Androgen Receptor Agonist |
| 3α-OH-5α-abiraterone | Variable | AKR1C2 | Androgen Receptor Agonist |
| 3β-OH-5α-abiraterone | Variable | - | - |
| 5β-reduced metabolites | Detected | - | - |
Table 2: Major Abiraterone Metabolites Identified In Vitro (Rat Liver Microsomes) [1]
| Metabolite | Putative Identification | Relative Abundance (Peak Area at 120 min) |
| M1 | Hydroxylated abiraterone isomer | ~1.5 x 10^5 |
| M2 | Hydroxylated abiraterone isomer | ~1.0 x 10^5 |
| M3 | Hydroxylated abiraterone isomer | ~0.8 x 10^5 |
| M4 | Abiraterone N-oxide | ~0.5 x 10^5 |
Note: The quantitative data from in vitro studies using rat liver microsomes are presented as relative peak areas from LC/MS analysis and are not directly comparable to the percentage of total exposure observed in human plasma.
Metabolic Pathways
The metabolic transformation of abiraterone is complex, involving multiple enzymatic pathways that differ in prominence between in vitro and in vivo settings.
In Vivo Metabolic Pathways
In humans, abiraterone acetate, the prodrug, is rapidly hydrolyzed to the active drug, abiraterone. Abiraterone is then extensively metabolized primarily through two major pathways:
-
Sulfation and N-oxidation: The most prominent pathway involves conjugation reactions. Abiraterone is directly sulfated by sulfotransferase SULT2A1 to form abiraterone sulfate.[1] In parallel, it can be N-oxidized by cytochrome P450 3A4 (CYP3A4) and then sulfated by SULT2A1 to yield N-oxide abiraterone sulfate.[1] These two inactive metabolites are the most abundant circulating forms of the drug in human plasma.[2]
-
Oxidation and Reduction: A second, clinically significant pathway begins with the oxidation of abiraterone to Δ⁴-abiraterone (D4A) by 3β-hydroxysteroid dehydrogenase (3βHSD). D4A is an active metabolite and can be further metabolized by 5α-reductases (SRD5A1 and SRD5A2) to 3-keto-5α-abiraterone, which has been shown to act as an androgen receptor agonist.[3] This can be further converted to other 5α- and 5β-reduced metabolites.
In Vitro Metabolic Pathways
In vitro studies using rat liver microsomes have primarily highlighted Phase I metabolic reactions. In these systems, abiraterone is metabolized into at least four isomeric hydroxylated metabolites (M1-M4), with one being identified as this compound. Studies with rat gut microbiota have identified an additional metabolite (M5). It is important to note that these in vitro systems, particularly liver microsomes, may lack the necessary cofactors or enzymes for the extensive Phase II conjugation (sulfation) reactions observed in vivo.
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of metabolic studies. Below are representative protocols for in vitro and in vivo analysis of abiraterone metabolism.
In Vitro Metabolism in Human Liver Microsomes
This protocol outlines a general procedure for assessing the formation of abiraterone metabolites using human liver microsomes.
1. Materials and Reagents:
-
Pooled human liver microsomes (HLM)
-
Abiraterone
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ice-cold, for reaction termination)
-
Internal standard (e.g., deuterated abiraterone)
-
LC-MS/MS system
2. Incubation Procedure:
-
Prepare a stock solution of abiraterone in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate human liver microsomes (e.g., 0.2 mg/mL final protein concentration) in potassium phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the abiraterone substrate (e.g., 1 µM final concentration) and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture and centrifuge to pellet the protein.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Utilize a validated LC-MS/MS method for the separation and quantification of abiraterone and its metabolites. A C18 reverse-phase column with a gradient elution using water and acetonitrile with 0.1% formic acid is commonly employed.
In Vivo Metabolite Analysis in Human Plasma
This protocol describes a typical workflow for the quantification of abiraterone and its metabolites in human plasma samples.
1. Sample Collection and Preparation:
-
Collect whole blood samples from patients treated with abiraterone acetate into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
To 100 µL of plasma, add an internal standard solution.
-
Precipitate proteins by adding 400 µL of acetonitrile.
-
Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) for the specific mass transitions of abiraterone and its metabolites.
Discussion and Conclusion
The comparison of in vitro and in vivo metabolism of abiraterone reveals significant differences that are critical for drug development and clinical application. The prominence of sulfated metabolites in vivo highlights the importance of Phase II metabolism, which may be underestimated in in vitro systems like liver microsomes that are primarily designed to assess Phase I (CYP-mediated) metabolism. To better predict the in vivo metabolic profile of abiraterone and its analogues, in vitro systems that incorporate a broader range of metabolic enzymes, such as hepatocytes or liver S9 fractions supplemented with appropriate cofactors for sulfation and glucuronidation, should be considered.
Furthermore, the in vivo formation of the active metabolite D4A and its subsequent conversion to androgen receptor agonists underscores a potential mechanism of resistance to abiraterone therapy. This pathway is not readily observed in standard in vitro microsomal assays, emphasizing the need for more complex, multi-cellular or tissue-based in vitro models to fully elucidate the metabolic fate and pharmacological activity of abiraterone.
References
Abiraterone N-Oxide: A More Reliable Sentinel for Drug Adherence Than the Parent Compound
A detailed comparison for researchers and drug development professionals reveals that Abiraterone N-Oxide, a major metabolite of the prostate cancer drug Abiraterone, presents a more stable and reliable indicator of patient adherence. This is primarily due to its pharmacokinetic profile, which is less susceptible to the significant variability that affects the parent drug, particularly in relation to food intake.
Monitoring patient adherence to oral anticancer medications like Abiraterone is crucial for optimizing treatment efficacy. However, the inherent pharmacokinetic variability of Abiraterone poses a significant challenge in distinguishing between non-adherence and fluctuations in drug absorption. Emerging evidence suggests that its metabolite, this compound, could serve as a more robust biomarker for assessing systemic drug exposure and, by extension, adherence.[1]
The rationale for proposing this compound as a superior marker lies in its high circulating concentrations and its direct correlation with the metabolic clearance of the active drug, Abiraterone.[1] Furthermore, the potentially longer half-life of this metabolite may provide a more stable and integrated measure of drug exposure over time, smoothing out the peaks and troughs seen with the parent drug.[1]
Comparative Pharmacokinetics: The Influence of Food
A critical factor confounding the interpretation of Abiraterone plasma levels is its significant food effect. The absorption and bioavailability of Abiraterone are dramatically increased when taken with food, especially high-fat meals. This can lead to substantial inter- and intra-patient variability in drug exposure, making it difficult to ascertain if a low drug level is due to non-adherence or administration under fasted conditions.[2][3]
In contrast, as a downstream metabolite, the levels of this compound are expected to be less directly impacted by the immediate effects of food on drug absorption, offering a more consistent reflection of cumulative dosing over time.
Quantitative Data Comparison
The following tables summarize the pharmacokinetic parameters of Abiraterone and its major metabolites, highlighting the variability in exposure.
Table 1: Pharmacokinetic Parameters of Abiraterone Metabolites in Healthy Subjects
| Metabolite | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | t1/2 (h) |
| Abiraterone Sulfate | 16.3 ± 4.5 | 4.0 (2.0 - 6.0) | 247.9 ± 58.6 | 10.9 ± 2.4 |
| N-Oxide Abiraterone Sulfate | 1.8 ± 0.5 | 4.0 (2.0 - 8.0) | 33.7 ± 9.8 | 12.6 ± 3.1 |
Data presented as mean ± standard deviation for Cmax, AUC0-t, and t1/2, and as median (range) for Tmax. Data sourced from a study in healthy Chinese volunteers following a single oral dose of 250 mg abiraterone acetate.
Table 2: Impact of Food on Abiraterone Exposure in Healthy Subjects
| Condition | Geometric Mean AUC (ng·h/mL) | Fold Increase vs. Fasted |
| Fasted | 421 | - |
| Low-Fat Meal | 1942 | ~5-fold |
| High-Fat Meal | 4077 | ~10-fold |
Data from a study in healthy subjects receiving a single 1000 mg dose of abiraterone acetate.
Experimental Protocols
The quantification of Abiraterone and this compound in plasma is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical method.
Protocol for Quantification of Abiraterone and this compound
-
Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of human plasma, add 150 µL of acetonitrile containing a deuterated internal standard (e.g., D4-abiraterone).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the sample at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Liquid Chromatography:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and the internal standard.
-
Visualizing the Metabolic Pathway and Adherence Logic
The following diagrams illustrate the metabolic pathway of Abiraterone and the logical framework for using its N-Oxide metabolite as an indicator of drug adherence.
References
Safety Operating Guide
Safeguarding Laboratory Personnel: A Guide to Handling Abiraterone N-Oxide
For researchers, scientists, and drug development professionals, the safe handling of potent pharmaceutical compounds is paramount. This guide provides essential safety and logistical information for managing Abiraterone N-Oxide in a laboratory setting. In the absence of a specific Safety Data Sheet (SDS) for this metabolite, the following procedures are based on guidelines for the closely related compound, N-Oxide Abiraterone Sulfate, and general best practices for handling cytotoxic and potent pharmaceutical agents.
Immediate Safety and Handling Protocols
Handling of this compound requires stringent adherence to safety protocols to minimize the risk of exposure. All personnel must operate under the assumption that the compound is potent and potentially hazardous. Engineering controls, personal protective equipment, and proper operational procedures are critical to ensuring a safe working environment.
Engineering Controls
All work with solid or powdered this compound should be conducted in a certified chemical fume hood, biological safety cabinet, or a containment ventilated enclosure (CVE). These engineering controls are designed to capture and remove airborne particles at the source, thereby preventing inhalation exposure. For operations with a higher risk of aerosol generation or when handling larger quantities, a glove box or isolator should be used to provide the highest level of containment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound. The following table summarizes the recommended PPE.[1]
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-tested nitrile gloves (ASTM D6978 compliant). | Prevents skin contact and absorption. The outer glove can be removed immediately in case of contamination, protecting the inner glove and the handler.[1] |
| Eye and Face Protection | Chemical splash goggles or a full-face shield. | Protects eyes and face from dust particles and potential splashes of solutions containing the compound.[1] |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95, P100) or a powered air-purifying respirator (PAPR). | Minimizes the risk of inhaling airborne particles, which is especially critical during weighing and transfer operations.[1] |
| Body Protection | A disposable, solid-front, back-closure gown made of a low-permeability fabric. | Provides a barrier against contamination of personal clothing and skin.[1] |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | Prevents contamination of personal footwear and the subsequent spread of the compound outside the laboratory. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe handling of this compound.
Experimental Protocol: Preparation of a Stock Solution
The following is a general protocol for the preparation of a stock solution of a compound similar to this compound and should be adapted as necessary.
Materials:
-
This compound (solid)
-
Appropriate solvent (e.g., DMSO, or a mix of acetonitrile and water)
-
Volumetric flasks
-
Pipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Preparation: Don all required PPE and perform the entire procedure within a certified chemical fume hood or containment ventilated enclosure.
-
Weighing: Carefully weigh the desired amount of this compound using an analytical balance. Use gentle motions to minimize dust generation.
-
Dissolution: Transfer the weighed compound to a volumetric flask. Slowly add a portion of the solvent to the flask.
-
Mixing: Cap the flask securely and vortex until the solid is completely dissolved.
-
Final Volume: Add the remaining solvent to reach the final desired volume and mix thoroughly.
-
Storage: Store the stock solution in a clearly labeled, sealed container at the recommended temperature, typically -20°C or -80°C.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure. All waste must be handled as cytotoxic/hazardous waste in accordance with local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Unused or expired solid this compound should be placed in a sealed, labeled hazardous waste container. |
| Contaminated Labware | Vials, pipette tips, and other contaminated disposable labware must be placed in a designated, sealed, and clearly labeled hazardous waste container. |
| Contaminated PPE | All used PPE, including gloves, gowns, and shoe covers, should be immediately placed in a labeled hazardous waste bag. |
| Liquid Waste | Unused solutions and contaminated solvents should be collected in a sealed, labeled, and compatible hazardous waste container. |
All generated waste must be collected and disposed of by a licensed hazardous waste management company. High-temperature incineration is the primary recommended disposal method for cytotoxic waste. Under no circumstances should this compound or its waste be disposed of down the drain or in general trash.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
